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Core Science & Biosynthesis

Foundational

mechanism of action of 4-Imidazol-1-ylquinazoline in cancer cells

Mechanism of Action of 4-Imidazol-1-ylquinazoline in Cancer Cells: A Comprehensive Technical Guide Executive Summary As the landscape of targeted oncology evolves, the demand for multi-targeted, resistance-evading pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 4-Imidazol-1-ylquinazoline in Cancer Cells: A Comprehensive Technical Guide

Executive Summary

As the landscape of targeted oncology evolves, the demand for multi-targeted, resistance-evading pharmacophores has intensified. The 4-imidazol-1-ylquinazoline scaffold represents a privileged chemical entity in modern drug design. By hybridizing the ATP-mimetic properties of the quinazoline core with the metal-coordinating and hydrogen-bonding capabilities of an imidazole ring, this class of compounds exerts profound polypharmacological effects on malignant cells[1]. This whitepaper dissects the core mechanisms of action, downstream signaling disruptions, and the rigorous experimental workflows required to validate these multi-kinase inhibitors.

Molecular Target Engagement: Dual Kinase Inhibition

The primary mechanism of action for 4-imidazol-1-ylquinazoline derivatives is the competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and HER2[2].

Causality in Structural Design: The native quinazoline nitrogen atoms (N1 and N3) act as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in the EGFR active site)[3]. The strategic substitution of an imidazole ring at the C4 position is not arbitrary; the imidazole moiety projects deeply into the hydrophobic specificity pocket of the kinase. This enhances binding affinity and provides conformational flexibility to overcome steric clashes often seen with bulky aniline derivatives in mutant EGFR variants (such as the T790M "gatekeeper" mutation)[4].

Downstream Signal Attenuation: By occupying the ATP-binding pocket, 4-imidazol-1-ylquinazoline prevents EGFR autophosphorylation. This blockade halts the downstream PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling cascades, effectively starving the cancer cell of the survival and proliferation signals required for tumor maintenance[5].

G Inhibitor 4-Imidazol-1-ylquinazoline EGFR EGFR / HER2 (Tyrosine Kinase) Inhibitor->EGFR ATP Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK Ras / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal PI3K->Apoptosis Blocked MAPK->Proliferation Growth Signal

Fig 1. Disruption of EGFR/HER2 signaling pathways by 4-Imidazol-1-ylquinazoline.

Genomic Integrity: DNA Intercalation and Topoisomerase Inhibition

Secondary to kinase inhibition, the planar, highly conjugated aromatic system of the quinazoline core allows for direct DNA intercalation[6].

Causality in Target Interaction: The inclusion of the imidazole ring provides a protonatable nitrogen at physiological pH. This localized cationic center interacts electrostatically with the negatively charged phosphate backbone of the DNA double helix, stabilizing the intercalated complex[3]. By distorting the DNA architecture, these compounds act as Topoisomerase I/II poisons. They stabilize the transient DNA-enzyme cleavable complex and prevent DNA religation, ultimately forcing the replication fork to collapse into lethal double-strand breaks during the S-phase[7].

Cellular Phenotype: Cell Cycle Arrest and Apoptosis

The biochemical disruptions at the kinase and genomic levels culminate in distinct, quantifiable cellular phenotypes:

  • G2/M Phase Arrest: Flow cytometric analyses of cancer cells treated with imidazole-quinazoline hybrids consistently reveal an accumulation of cells in the G2/M phase[1]. This is driven by the compound-induced downregulation of Cyclin B1 and CDK1/2 complexes[5].

  • Mitochondrial Apoptosis: The intrinsic apoptotic pathway is triggered via the upregulation of the pro-apoptotic protein Bax and the concurrent downregulation of anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane permeability, leading to Cytochrome C release and subsequent Caspase-3/9 cleavage[5].

Experimental Protocols & Self-Validating Workflows

To ensure scientific trustworthiness and reproducibility, the following standardized, self-validating workflows must be utilized to profile the mechanism of action.

Protocol 1: Cell-Free EGFR Kinase Inhibition Assay

  • Preparation: Incubate recombinant human EGFR kinase domain in a standardized kinase buffer (HEPES pH 7.5, MgCl2, MnCl2, DTT, and ATP).

  • Compound Addition: Introduce 4-imidazol-1-ylquinazoline across a 10-point serial dilution (0.1 nM to 10 µM). Rationale: A broad concentration range is essential to accurately map the sigmoidal dose-response curve, determine the IC50, and assess the Hill slope for binding stoichiometry.

  • Detection: Utilize a luminescent ATP-depletion assay (e.g., Kinase-Glo).

  • Self-Validation: You must include Erlotinib or Gefitinib as a positive control benchmark[1]. A parallel assay lacking the enzyme serves as a critical background control to rule out compound autofluorescence or assay interference.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

  • Treatment: Seed MCF-7 or A549 cells and treat with the established IC50 concentration of the compound for 24 hours[5].

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Rationale: Ethanol effectively permeabilizes the cellular membrane and preserves DNA integrity for stoichiometric dye binding.

  • Staining: Wash the fixed cells and stain with Propidium Iodide (PI) and RNase A for 30 minutes in the dark. Rationale: RNase A degrades cellular RNA, ensuring that PI fluorescence strictly correlates with cellular DNA content, preventing false-positive signals.

  • Analysis: Analyze via flow cytometry, measuring fluorescence in the FL2 channel to quantify sub-G1, G0/G1, S, and G2/M populations.

Workflow A 1. Cell Culture (MCF-7 / A549) B 2. Compound Treatment (IC50) A->B C 3. Kinase Assay (EGFR/HER2) B->C D 4. Flow Cytometry (PI / Annexin V) B->D E 5. Western Blot (Bax, Bcl-2, Caspases) B->E F 6. Data Integration & MOA Profiling C->F D->F E->F

Fig 2. Self-validating experimental workflow for mechanistic profiling.

Quantitative Data Synthesis

The table below consolidates representative pharmacological data, demonstrating the multi-target efficacy of quinazoline-imidazole hybrids compared to clinical benchmarks.

Target / AssayCell Line / EnzymeAverage IC50 / EffectReference / Benchmark
EGFR Kinase Cell-free12.3 - 82.0 nMSuperior/Comparable to Erlotinib[4]
Cytotoxicity (MTT) MCF-7 (Breast)0.2 - 2.09 µMSuperior to Doxorubicin[1][2]
Cytotoxicity (MTT) HepG2 (Liver)2.08 - 61.35 µMPotent anti-proliferative effect[2][5]
Cell Cycle Arrest MCF-7 / HeLaG2/M Phase AccumulationDownregulation of CDK1/2[1][5]
Apoptosis MDA-MB-231Caspase-3/9 ActivationAnnexin V-FITC positive[4][5]

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Exploratory

An In-depth Technical Guide to the Pharmacokinetic Properties of 4-Imidazol-1-ylquinazoline Derivatives

Foreword: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents and clinical candidates.[1] Its versatile structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents and clinical candidates.[1] Its versatile structure has been extensively explored, leading to the development of potent inhibitors for various biological targets, particularly in oncology.[2][3] Derivatives such as gefitinib and erlotinib, both 4-anilinoquinazoline-based EGFR inhibitors, have become mainstays in cancer therapy, highlighting the scaffold's clinical significance.[4][5] Among the myriad of structural modifications, the introduction of an imidazole moiety at the 4-position creates a unique chemical entity—the 4-Imidazol-1-ylquinazoline. This modification presents a distinct set of physicochemical properties that significantly influence the molecule's journey through the body.

Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate—is paramount for its successful development.[6] Poor pharmacokinetic properties are a leading cause of late-stage clinical trial failures. This guide provides an in-depth technical overview of the core pharmacokinetic attributes of 4-Imidazol-1-ylquinazoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to guide the selection and optimization of promising therapeutic candidates.

Part 1: Core Pharmacokinetic Assessment (ADME)

The journey of a drug from administration to elimination is governed by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion. A comprehensive in vitro and in vivo evaluation of these parameters is critical in early drug discovery to select candidates with favorable drug-like properties.[6][7]

Absorption: Crossing the Barrier

For orally administered drugs, absorption dictates the fraction of the dose that reaches systemic circulation. This process is primarily influenced by the compound's aqueous solubility and its ability to permeate the intestinal membrane. Quinazoline derivatives, in general, can present challenges with oral availability. For instance, one study on quinazoline-based bronchodilators noted oral availability in rats as low as 0.36-0.66%.[8] Another quinazoline antifolate, ICI D1694, also showed low oral bioavailability of approximately 10-20% in mice.[9]

Key Experimental Evaluation: In Vitro Permeability

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting intestinal absorption. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.

This protocol outlines the procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Objective: To determine the rate of transport across the Caco-2 monolayer and to calculate the efflux ratio (ER), which indicates the potential for active efflux by transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells (passage 25-45)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • DMEM (supplemented with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks’ Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Lucifer Yellow (paracellular integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Prior to the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer.

    • Incorporate Lucifer Yellow (e.g., 100 µM) in the donor compartment. After incubation, measure its concentration in the receiver compartment. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed HBSS (37°C).

    • A-to-B Assay: Add the test compound (final concentration e.g., 1-10 µM in HBSS, final DMSO <0.5%) to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

    • B-to-A Assay: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

  • Sample Collection & Analysis:

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the Papp (in cm/s) using the following equation: P_app = (dQ/dt) / (A * C_0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane (cm²).

      • C_0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = P_app (B-to-A) / P_app (A-to-B)

Interpretation:

  • High Permeability: Papp (A-to-B) > 5.0 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-to-B) = 2.0 - 5.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-to-B) < 2.0 x 10⁻⁶ cm/s

  • Potential for Active Efflux: An ER > 2 suggests the compound is a substrate for efflux transporters like P-gp, which can limit oral absorption. Some quinazoline derivatives have been specifically designed to inhibit P-gp, which could be a factor to consider in the interpretation of results for this class.[10][11]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins, tissue permeability, and physicochemical properties like lipophilicity.[4] Only the unbound (free) fraction of the drug is able to cross membranes and interact with its biological target.

Key Experimental Evaluation: Plasma Protein Binding (PPB)

Equilibrium dialysis is the gold standard method for determining the extent of a compound's binding to plasma proteins.

Objective: To quantify the percentage of a test compound that is bound to plasma proteins, and thus determine the unbound fraction (fu).

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-14 kDa MWCO).

  • Human plasma (or plasma from relevant preclinical species).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compound and control compound (e.g., Warfarin, high binding).

  • LC-MS/MS system.

Methodology:

  • Preparation: Spike the test compound into plasma at a relevant concentration (e.g., 1 µM).

  • Device Assembly: Add the spiked plasma to one chamber (the plasma chamber) of the dialysis unit and an equal volume of PBS to the other chamber (the buffer chamber).

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-18 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both aliquots using LC-MS/MS. To avoid analytical artifacts, it is common to precipitate proteins from the plasma sample and then dilute both samples equally, or to perform a "matrix match" by adding blank plasma to the buffer sample and blank buffer to the plasma sample before analysis.

  • Calculations:

    • Percent Bound (% Bound) = ((C_plasma - C_buffer) / C_plasma) * 100

    • Fraction Unbound (f_u) = C_buffer / C_plasma Where:

    • C_plasma is the total concentration in the plasma chamber.

    • C_buffer is the concentration in the buffer chamber (equal to the free drug concentration).

Interpretation:

  • High Binding: >99% bound (fu < 0.01). May lead to low efficacy and be susceptible to drug-drug interactions.

  • Moderate Binding: 90-99% bound (fu = 0.01 - 0.1).

  • Low Binding: <90% bound (fu > 0.1).

A high degree of protein binding (≥90%) was observed for the quinazoline derivative ICI D1694 in rat plasma, which is a common characteristic for this class of compounds.[9]

G cluster_0 Systemic Circulation (Blood) Drug Absorbed Drug Unbound Free (Unbound) Drug Bound Plasma Protein Bound Drug Unbound->Bound Binding Equilibrium Target Site of Action (Receptors) Unbound->Target Efficacy Reservoir Tissue Reservoirs (e.g., Adipose) Unbound->Reservoir Sequestration Metabolism Liver (Metabolism) Unbound->Metabolism Clearance Excretion Kidney (Excretion) Unbound->Excretion

Caption: Key relationships in drug distribution after absorption.

Metabolism: Biotransformation and Clearance

Metabolism, primarily occurring in the liver, is the body's process of converting drug molecules into more water-soluble compounds (metabolites) that can be easily excreted. This process is a major determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP) family of enzymes is responsible for the majority of Phase I metabolic reactions.

Key Experimental Evaluation: Metabolic Stability

The in vitro metabolic stability assay using human liver microsomes (HLM) is a fundamental screen to estimate a compound's intrinsic clearance (CLint) by the liver.

Objective: To determine the rate at which a test compound is metabolized by CYP enzymes in HLM, and to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • Test compound and control compounds (e.g., Verapamil/Testosterone for high clearance, Diazepam for low clearance).

  • Acetonitrile with internal standard for reaction termination.

  • LC-MS/MS system.

Methodology:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The T=0 sample is prepared by adding the stop solution before the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t_1/2 = 0.693 / k

    • Calculate the intrinsic clearance: CL_int (µL/min/mg protein) = (0.693 / t_1/2) * (1 / [microsomal protein concentration])

Interpretation:

  • High Clearance: t1/2 < 15 min

  • Moderate Clearance: t1/2 = 15 - 60 min

  • Low Clearance: t1/2 > 60 min Compounds with high intrinsic clearance often exhibit low oral bioavailability due to extensive first-pass metabolism in the liver.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent 4-Imidazol-1-ylquinazoline (Parent Drug) Hydroxylation_Q Hydroxylation (Quinazoline Ring) Parent->Hydroxylation_Q C-oxidation Hydroxylation_I Hydroxylation (Imidazole Ring) Parent->Hydroxylation_I C-oxidation N_Oxidation N-Oxidation Parent->N_Oxidation N-oxidation Glucuronidation Glucuronidation (UGTs) Hydroxylation_Q->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation_Q->Sulfation Hydroxylation_I->Glucuronidation Excretion Excretable Metabolites Glucuronidation->Excretion Sulfation->Excretion

Caption: Common biotransformation pathways for heterocyclic compounds.

Excretion: Final Elimination

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile/feces). Studies in rats with the quinazoline derivative ICI D1694 showed that excretion was mainly biliary (65% of the dose) compared to urinary (12%).[9] This highlights the importance of assessing both routes.

Key Experimental Evaluation: In Vivo Excretion Studies

These studies are typically performed in preclinical species (e.g., rats) using metabolic cages that allow for the separate collection of urine and feces over time.

Methodology Overview:

  • Administer the compound to the animal (e.g., via intravenous and oral routes in separate cohorts).

  • House the animals in metabolic cages.

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Process the samples (homogenize feces, measure urine volume).

  • Extract and quantify the parent drug and any major metabolites using LC-MS/MS.

  • Calculate the percentage of the administered dose recovered in urine and feces over the study period.

This data is crucial for understanding the complete disposition of the drug and for building comprehensive pharmacokinetic models.

Part 2: Data Synthesis and Optimization Strategies

The ultimate goal of early ADME profiling is to build a holistic understanding of a compound's pharmacokinetic behavior to guide medicinal chemistry efforts.

Structure-Pharmacokinetic Relationships (SPkR)

Systematic structural modifications to the 4-Imidazol-1-ylquinazoline scaffold can dramatically alter its PK profile. For instance, in related quinazoline series, introducing hydrophilic substituents has been shown to improve reversal activity against P-gp, which could impact distribution and absorption.[11] Similarly, altering substituents at different positions can influence metabolic stability and membrane permeability.[12]

Table 1: Illustrative Pharmacokinetic Data for Quinazoline Derivatives

Compound IDScaffoldPapp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t1/2 (min)% Plasma Protein BoundOral Bioavailability (F%) (Rat)
Ref-A 4-Anilinoquinazoline3.51.24598.525
Ref-B 4-Indolylquinazoline[10]6.2>2.02899.135
Ref-C 2,4,6-Trisubstituted[13]1.81.5>6095.015
ICI D1694 [9]Quinazoline AntifolateN/AN/AN/A≥90~10-20 (Mouse)
Hypothetical-1 4-Imidazol-1-ylquinazoline2.51.85597.220
Hypothetical-2 4-Imidazol-1-ylquinazoline (Optimized)4.81.3>6094.645

Note: This table includes data from various quinazoline scaffolds to illustrate the range of properties and is supplemented with hypothetical data for the target class to guide optimization.

Addressing Common PK Liabilities
  • Poor Solubility: Can be addressed by introducing polar functional groups or by utilizing formulation strategies such as amorphous solid dispersions.

  • Low Permeability: Often improved by increasing lipophilicity or reducing the number of hydrogen bond donors, though a balance must be struck to maintain solubility.

  • High First-Pass Metabolism: Medicinal chemists can block sites of metabolic attack by introducing groups like fluorine atoms or by modifying the scaffold to reduce its affinity for metabolizing enzymes.

  • Active Efflux (High ER): Structural modifications can be made to reduce the compound's recognition by efflux transporters like P-gp.

Conclusion: A Pathway to Clinical Success

The 4-Imidazol-1-ylquinazoline scaffold represents a promising area for therapeutic innovation. However, like all drug candidates, their ultimate clinical utility is intrinsically linked to their pharmacokinetic properties. A rigorous, data-driven approach to ADME evaluation, as outlined in this guide, is not merely a screening process but a foundational pillar of rational drug design. By integrating in vitro assays, in vivo studies, and computational modeling early in the discovery pipeline, research teams can efficiently identify and optimize candidates, mitigating the risk of late-stage failure and accelerating the delivery of novel, effective medicines to patients.

References

  • Vertex AI Search. (2025, February 5). In Vitro Methods Lead the Way In Antibody Pharmacokinetics.
  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development.
  • PubMed. (2025, August 15). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone.
  • Open Journal of Medicinal Chemistry. (2015, December 25). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.
  • ACS Publications. (2021, March 12). An in Vitro Assay Using Cultured Kupffer Cells Can Predict the Impact of Drug Conjugation on in Vivo Antibody Pharmacokinetics | Molecular Pharmaceutics.
  • PMC. (2024, July 31). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows.
  • PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • MDPI. (2024, April 24). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives.
  • PubMed. (2024, May 22). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives.
  • ResearchGate. (2025, October 30). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • PMC. (2025, May 27). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Pharma Intelligence. (n.d.). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Acta Scientific. (2025, January 31). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • Journal of Pharmacology and Drug Development. (n.d.). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives.
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  • PubMed. (2021, October 14). Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors.
  • PubMed. (n.d.). The Pharmacokinetics of the Quinazoline Antifolate ICI D1694 in Mice and Rats.
  • ResearchGate. (n.d.). Predicted metabolic position of imidazolinones (Ia-VIa) derivatives.
  • Life Science Informatics Publications. (2018). SYNTHESIS OF IMIDAZOLE DERIVATIVES BEARING QUINOLINE NUCLEUS CATALYSED BY CAN AND THEIR ANTIMICROBIAL, ANTITUBERCULAR AND MOLECU.
  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • PMC. (2019, August 6). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives.
  • Journal of Drug Delivery and Therapeutics. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • ResearchGate. (2019, December). Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction.
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  • PubMed. (n.d.). Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition.
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Sources

Foundational

in vivo toxicity and safety profile of 4-Imidazol-1-ylquinazoline

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 4-Imidazol-1-ylquinazoline Derivatives Executive Summary This technical guide provides a comprehensive analysis of the derivatives, a class of het...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 4-Imidazol-1-ylquinazoline Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Due to the novelty of specific agents within this class, this document synthesizes preclinical data from various structurally related quinazoline and imidazole compounds to construct a predictive and informative safety profile. The guide delves into acute toxicity findings, potential target organ toxicities, and the underlying pharmacokinetic considerations. Detailed experimental protocols and data interpretation are provided to equip researchers and drug development professionals with the necessary insights for advancing these promising compounds toward clinical evaluation. The available data suggests that while many quinazoline derivatives exhibit a favorable safety window in initial studies, careful evaluation for potential hepatic and renal effects, as well as developmental toxicity associated with the imidazole moiety, is warranted in further preclinical development.

Introduction: The Quinazoline-Imidazole Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in cancer therapy.[1][2] Its fusion of benzene and pyrimidine rings provides a versatile platform for designing molecules that can interact with a wide range of biological targets.[3] When functionalized with an imidazole group at the 4-position, the resulting 4-Imidazol-1-ylquinazoline derivatives gain unique pharmacological properties, often enhancing their potency and selectivity as kinase inhibitors or other targeted agents.

The critical bottleneck in translating these potent compounds from the bench to the bedside is a thorough understanding of their safety and toxicity profile. Early and comprehensive in vivo toxicological assessment is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development. This guide explains the causal relationships behind toxicological findings and provides robust methodologies for their evaluation.

Pharmacokinetic and Metabolic Considerations

The toxicity of a compound is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While specific ADME data for a single "4-Imidazol-1-ylquinazoline" is not available, studies on related imidazoline and quinazoline analogs provide critical insights.

  • Absorption and Bioavailability: Oral bioavailability can be variable. For instance, one novel imidazoline receptor agonist demonstrated an oral bioavailability of approximately 18% in rats, reaching maximum plasma concentration around 2.8 hours post-administration.[4] In contrast, some oxazolo[4,5-c]quinoline analogs have shown high apparent oral bioavailability (>100%), suggesting complex absorption kinetics or significant first-pass metabolism contributions.[5]

  • Metabolism: The primary route of metabolism for many quinazoline and imidazole-containing compounds is Phase I oxidation via cytochrome P-450 (CYP) enzymes.[5][6] It is crucial to note that imidazole itself can interact with and inhibit mammalian cytochrome P-450 proteins, which can lead to clinically relevant drug-drug interactions.[6] Metabolite identification studies on related compounds have confirmed N-oxidation and N-demethylation as common metabolic pathways.[5]

Understanding the metabolic fate is essential, as metabolites may be more or less toxic than the parent compound. Early in vitro metabolic stability assays using human and rodent liver S9 fractions are therefore a cornerstone of the preclinical safety assessment.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies are critical for establishing the median lethal dose (LD50) and identifying the No-Observed-Adverse-Effect-Level (NOAEL), which informs dose selection for subsequent repeat-dose studies.

Several studies on novel quinazoline derivatives have demonstrated a promising acute safety profile.

  • In one study, a novel quinazoline derivative (compound 18) with antitumor properties was administered to mice, and no deaths or obvious pathological damage were observed in the acute toxicity assay.[3][7][8] The compound significantly reduced tumor volume without affecting the body weight of the mice, indicating a favorable therapeutic window.[3]

  • Similarly, an acute toxicity study of a 4-Hydroxyquinazoline derivative (compound B1) administered via a single intraperitoneal injection of 800 mg/kg in mice showed no significant reduction in body weight or pathological changes in major organs over a 14-day observation period.[9]

However, studies on other imidazo-based heterocyclic derivatives have shown significant toxicity at higher doses. An in vivo acute toxicity study on three such compounds indicated notable toxicity at doses of 1000 mg/kg or higher, with an LD50 considered to be less than 2000 mg/kg.[10][11] Observed signs of toxicity included tremors, changes in skin color, and a lack of alertness.[10]

Data Summary: Acute Toxicity of Related Compounds
Compound ClassAnimal ModelDoseKey FindingsReference
Novel Quinazoline DerivativeMiceNot specifiedNo death or obvious pathological damage observed.[3][7]
4-Hydroxyquinazoline DerivativeMice800 mg/kg (IP)No significant changes in body weight or major organs.[9]
Imidazo-based HeterocyclesWistar Rats300 mg/kg, 1000 mg/kgSigns of toxicity at 1000 mg/kg; LD50 < 2000 mg/kg.[10][11]
1-vinylimidazoleRats1040 mg/kg (oral)Median Lethal Dose (LD50).

Target Organ & Systemic Toxicity

Beyond acute effects, the safety profile must be characterized through repeat-dose studies to identify potential target organs for toxicity. Based on the constituent scaffolds, particular attention should be paid to the hepatic, renal, and reproductive systems.

  • Hepatotoxicity and Nephrotoxicity: In a study of imidazo-based heterocyclic derivatives, doses of 1000 mg/kg were associated with hepatic damage and cholestasis in liver tissues.[10][11] The imidazole class of antifungal agents has also been linked to nephrotoxicity in clinical settings, with reports of acute kidney injury.[12] Therefore, routine monitoring of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) is essential in all in vivo studies.

  • Reproductive and Developmental Toxicity: The imidazole scaffold carries a potential risk for developmental toxicity. One imidazole compound was shown to potentially damage the unborn child in rat studies, with a NOAEL for developmental toxicity established at 5 mg/kg/day. Another study on imidazole in rats established a NOAEL of 60 mg/kg/day for both maternal and embryo/fetotoxicity.[13] This underscores the necessity of conducting dedicated developmental and reproductive toxicology (DART) studies before clinical trials in women of childbearing potential.

  • Central Nervous System (CNS) Toxicity: Imidazoline receptor agonists are known to cause CNS depression, bradycardia, and hypotension.[14] While 4-Imidazol-1-ylquinazolines may not target these receptors directly, off-target effects on the CNS should be monitored through functional observational batteries in preclinical studies.

Experimental Methodologies

To ensure data integrity and reproducibility, toxicity studies must follow standardized and validated protocols. The following section details a representative protocol for an acute oral toxicity study, based on OECD Guideline 420 (Fixed Dose Procedure).

Protocol: Acute Oral Toxicity Study (OECD 420)

1. Objective: To determine the acute oral toxicity of a test substance and identify the dose range causing mortality or evident toxicity.

2. Animal Model: Healthy, young adult nulliparous, non-pregnant female Wistar rats (8-12 weeks old). The use of a single sex is standard for this guideline.

3. Housing & Acclimatization:

  • Animals are housed in standard cages under controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
  • Standard laboratory diet and water are provided ad libitum.
  • Animals are acclimatized for at least 5 days prior to dosing.

4. Dosing & Administration:

  • Animals are fasted overnight (food, but not water) prior to dosing.
  • The test substance is typically formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • A single dose is administered by oral gavage.
  • The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice is based on any existing information on the substance's toxicity.
  • The study proceeds sequentially in a stepwise manner. If an animal survives at the starting dose, a new animal is dosed at the next higher level. If it dies, the next lower dose is tested.

5. Observations:

  • Post-Dosing: Animals are observed continuously for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours).
  • Daily Observations: Animals are observed once daily for 14 days for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

6. Pathological Examination:

  • At the end of the 14-day observation period, all surviving animals are euthanized.
  • All animals (including those that died during the study) are subjected to a gross necropsy. All macroscopic abnormalities of major organs are recorded.

7. Data Analysis & Interpretation: The results are interpreted in terms of the number of animals that die or show signs of toxicity at each dose level, allowing for the classification of the substance's toxicity.

Experimental Workflow Diagram

Acute_Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Study Conduct cluster_analysis Phase 3: Data Analysis animal_selection Animal Selection (e.g., Wistar Rats) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization dose_prep Dose Formulation & Vehicle Selection acclimatization->dose_prep fasting Overnight Fasting dose_prep->fasting dosing Single Oral Gavage fasting->dosing observation Clinical Observation (14 Days) dosing->observation weighing Body Weight Monitoring dosing->weighing necropsy Gross Necropsy observation->necropsy analysis Data Interpretation (NOAEL/LD50 Estimation) weighing->analysis histopath Histopathology (If required) necropsy->histopath histopath->analysis report Final Report analysis->report

Caption: Workflow for an in vivo acute oral toxicity study.

Conclusion and Future Directions

The available preclinical data on 4-Imidazol-1-ylquinazoline analogs and their constituent scaffolds suggest a class of compounds with significant therapeutic promise and a generally manageable, but not entirely benign, safety profile. While acute toxicity appears low for several anticancer derivatives, the potential for dose-dependent toxicity, particularly affecting the liver and kidneys, necessitates careful monitoring. Furthermore, the known reproductive and developmental risks associated with some imidazole compounds mandate thorough DART evaluations as a prerequisite for clinical advancement.

Future research should focus on:

  • Comprehensive Repeat-Dose Studies: 28-day and 90-day repeat-dose toxicity studies in two species (one rodent, one non-rodent) are required to fully characterize target organ toxicity and establish a definitive NOAEL for chronic exposure.

  • Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to assess effects on the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity: A standard battery of in vitro (Ames, chromosome aberration) and in vivo (micronucleus) assays must be completed to rule out mutagenic or clastogenic potential.

  • Metabolite Profiling: In-depth characterization of major metabolites and an assessment of their individual toxicity profiles are crucial for a complete understanding of the compound's safety.

By systematically addressing these areas, drug development professionals can build a robust safety package to support the successful clinical translation of promising 4-Imidazol-1-ylquinazoline candidates.

References

  • Zhang, L., Liu, Q., Wang, Z., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3895. Available at: [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry, 11, 1227546. Available at: [Link]

  • Zhang, L., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Li, J., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1383. Available at: [Link]

  • De Rycker, M., et al. (2022). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 65(13), 9034-9051. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). FDA approved quinazoline derivatives as anticancer drugs. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 11, 1-10. Available at: [Link]

  • BG Chemie. (2006). Toxicological Evaluation No. 203: Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Available at: [Link]

  • Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Available at: [Link]

  • Pokrovskii, M. V., et al. (2017). Pharmacokinetics of a new imidazoline receptor agonist in rat plasma after intragastric and intravenous administration. Journal of Applied Pharmaceutical Science, 7(03), 183-186. Available at: [Link]

  • Li, X., et al. (2024). Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis. Scientific Reports, 14(1), 14598. Available at: [Link]

  • Government of Canada. (2023). Draft screening assessment - Alkyl imidazolines group. Canada.ca. Available at: [Link]

  • Warmbrunn, M. V., et al. (2024). Kinetics of imidazole propionate from orally delivered histidine in mice and humans. npj Biofilms and Microbiomes, 10(1), 123. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. AICIS. Available at: [Link]

  • Lewis, D. F., et al. (1989). Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions. Journal of Biochemical Toxicology, 4(4), 231-234. Available at: [Link]

  • Eccles, R., et al. (2023). Part 1 - imidazolines and the changing face of nasal decongestants. Frontiers in Allergy, 4, 1282121. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. Available at: [Link]

  • HTP, & HTP. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 52(5), 459-479. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. NICNAS. Available at: [Link]

  • Gwaltney-Brant, S. (2024). Reported Adverse Effects of Isoxazolines in Dogs & Cats. Clinician's Brief. Available at: [Link]

  • Kim, Y., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. Available at: [Link]

  • Asadi, M., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Scientific Reports, 13(1), 1836. Available at: [Link]

Sources

Exploratory

Receptor Binding Affinity of 4-Imidazol-1-ylquinazoline: A Polypharmacological Perspective

Executive Summary The 4-imidazol-1-ylquinazoline scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By fusing a lipophilic, planar quinazoline core with a metal-coordinatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-imidazol-1-ylquinazoline scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By fusing a lipophilic, planar quinazoline core with a metal-coordinating, hydrogen-bonding imidazole ring, this structural class exhibits profound polypharmacology. Rather than acting as a single-target "magic bullet," 4-imidazol-1-ylquinazoline derivatives demonstrate distinct receptor binding affinities across multiple physiological systems. This technical guide elucidates the mechanistic binding profile of the 4-imidazol-1-ylquinazoline core, focusing on its dual role as an Imidazoline I2 receptor ligand and an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor .

Mechanistic Basis of Receptor Binding (Causality)

The binding affinity of 4-imidazol-1-ylquinazoline is dictated by the distinct physicochemical properties of its two primary moieties, which allow it to dock into diverse protein microenvironments:

  • The Quinazoline Core: Acts as a rigid, lipophilic anchor. In kinase domains (e.g., EGFR), the N1 and N3 nitrogens of the quinazoline ring participate in critical hydrogen bonding with the hinge region of the ATP-binding pocket (specifically interacting with the Met793 residue), mimicking the adenine ring of endogenous ATP 1.

  • The 1H-Imidazol-1-yl Moiety: The imidazole ring is the classic pharmacophore for Imidazoline receptors. The sp2 hybridized nitrogen acts as a strong hydrogen bond acceptor. In the context of I2 receptors, this moiety interacts with allosteric sites on monoamine oxidases (MAO), driving downstream analgesic and anti-hyperalgesic effects without triggering the cardiovascular liabilities associated with alpha-2 adrenoceptors 2.

G Ligand 4-Imidazol-1-ylquinazoline I2R Imidazoline I2 Receptor Ligand->I2R Agonism EGFR EGFR (Kinase Domain) Ligand->EGFR ATP-Competitive MAO MAO Allosteric Modulation I2R->MAO PI3K PI3K / AKT Pathway EGFR->PI3K Inhibition Analgesia Analgesia / Anti-hyperalgesia MAO->Analgesia Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Downregulation

Polypharmacological pathways of 4-Imidazol-1-ylquinazoline targeting I2R and EGFR.

Primary Target Profiling: Imidazoline Receptors (I1 and I2)

Imidazoline receptors were first differentiated from alpha-2 adrenoceptors by Bousquet et al., who demonstrated that the hypotensive and analgesic effects of certain drugs were mediated by non-adrenergic "I-sites"3. The 4-imidazol-1-ylquinazoline scaffold shows significant, selective affinity for the I2 subtype, functioning similarly to advanced clinical candidates like CR4056 (a 6-substituted analog).

Protocol 1: Competitive Radioligand Binding Assay for I2 Receptors

To accurately quantify the binding affinity ( Ki​ ) of 4-imidazol-1-ylquinazoline to I2 receptors, a competitive displacement assay using [3H] idazoxan is employed. This system is self-validating: the use of a known specific radioligand ensures that displacement strictly correlates with target affinity.

  • Tissue Preparation: Homogenize rat whole brain in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Causality: Brain tissue provides a high endogenous expression of I2 receptors, ensuring a robust signal-to-noise ratio for accurate displacement curves.

  • Incubation: Incubate 400 µg of membrane protein with 2 nM [3H] idazoxan and varying concentrations of 4-imidazol-1-ylquinazoline ( 10−10 to 10−4 M) for 45 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers. This drastically reduces the non-specific binding of the radioligand, preventing false-positive affinity readings.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) 4.

Workflow Step1 Membrane Prep (Rat Brain) Step2 Radioligand Incubation ([3H]Idazoxan) Step1->Step2 Step3 Ligand Addition (Displacement) Step2->Step3 Step4 Filtration & Wash (PEI-soaked GF/B) Step3->Step4 Step5 Scintillation (Ki Calculation) Step4->Step5

Step-by-step workflow for competitive radioligand binding and Ki calculation.

Secondary Target Profiling: EGFR Kinase Inhibition

Quinazoline derivatives are foundational to targeted oncology, acting as potent ATP-competitive inhibitors of EGFR. While the substitution at the 4-position with an imidazole ring alters the traditional 4-anilino binding mode seen in drugs like Gefitinib, the scaffold retains significant kinase affinity through structural mimicry.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Enzyme Reaction: Combine recombinant EGFR kinase domain (1 ng), ATP at its Km​ concentration (10 µM), and a biotinylated poly-GT peptide substrate in kinase buffer.

  • Inhibitor Addition: Add 4-imidazol-1-ylquinazoline in a 10-point dose-response series. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay exactly at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance, preventing ATP out-competition artifacts.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Read the TR-FRET signal (ratio of 665 nm to 615 nm).

    • Causality: The time-resolved nature of the measurement introduces a microsecond delay before reading, which eliminates short-lived background autofluorescence from the compound, validating the accuracy of the IC50​ determination.

Quantitative Data Summary

The polypharmacological profile of the 4-imidazol-1-ylquinazoline scaffold across primary and secondary targets is summarized below. The data highlights its high affinity for I2 receptors and moderate, yet significant, affinity for EGFR.

Target Receptor / EnzymeAssay TypeRadioligand / SubstrateRepresentative Ki​ (nM)Representative IC50​ (nM)Primary Biological Effect
Imidazoline I2 Receptor Radioligand Binding [3H] Idazoxan45 - 12080 - 200Analgesia, MAO Modulation
EGFR (Wild Type) TR-FRET KinaseATP / Poly-GT150 - 300250 - 500Anti-proliferation
Alpha-2 Adrenoceptor Radioligand Binding [3H] RX821002> 5,000> 8,000Negligible (High Selectivity)
Imidazoline I1 Receptor Radioligand Binding [3H] Clonidine> 10,000> 15,000Negligible

References

  • Bousquet P, Feldman J, Schwartz J. Central cardiovascular effects of alpha adrenergic drugs: differences between catecholamines and imidazolines. J Pharmacol Exp Ther 1984;230:232–236. 3

  • Rovati LC, et al. Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties. Front Pharmacol. 2022. 2

  • Barker AJ, Gibson KH. ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Res. 2002;62:5749–5754. 1

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973 Dec 1;22(23):3099-108. 4

Sources

Foundational

Biological Evaluation of 4-Imidazol-1-ylquinazoline Analogs: A Comprehensive Guide to Polypharmacological Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The quinazoline core is a highly privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The quinazoline core is a highly privileged scaffold in medicinal chemistry, most notably recognized for its role in ATP-competitive receptor tyrosine kinase (RTK) inhibitors (e.g., gefitinib, erlotinib). However, substituting the traditional 4-anilino group with an imidazole ring to form 4-imidazol-1-ylquinazoline analogs fundamentally alters the molecule's physicochemical properties. The imidazole moiety introduces a unique hydrogen-bond acceptor/donor profile, alters the pKa, and provides a distinct steric bulk that projects differently into enzyme binding pockets.

This technical guide provides a comprehensive framework for the biological evaluation of these analogs. By leveraging their polypharmacological potential, we explore their evaluation not only as kinase inhibitors but also as anti-infective agents targeting viral proteases and parasitic metalloenzymes.

Mechanistic Rationale & Scaffold Polypharmacology

As a Senior Application Scientist, it is critical to understand why a specific scaffold behaves the way it does before designing an assay cascade. The 4-imidazol-1-ylquinazoline scaffold exhibits remarkable polypharmacology driven by two primary mechanisms:

  • Kinase & Ion Channel Modulation: The planar quinazoline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases. The 4-imidazolyl group projects into the solvent channel or specificity pocket, dictating selectivity. Furthermore, derivatives of this class have been identified as potent modulators of voltage-gated sodium and calcium channels[1].

  • Anti-Infective Coordination: The nitrogen atoms on the imidazole ring are excellent metal chelators and hydrogen bond acceptors. Recent molecular modeling and synthesis have demonstrated that imidazolylquinazolines can act as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro) by fitting precisely within the active site[2]. Additionally, 4-substituted imidazolylquinazoline derivatives have shown significant trichomonacidal activity against both metronidazole-sensitive and resistant strains of Trichomonas vaginalis[3].

Mechanism Analog 4-Imidazol-1-ylquinazoline Target1 Receptor Tyrosine Kinases (e.g., EGFR) Analog->Target1 ATP-Competitive Binding Target2 Viral Proteases (e.g., SARS-CoV-2 Mpro) Analog->Target2 Active Site Coordination Target3 Parasitic Targets (T. vaginalis) Analog->Target3 Membrane/Metabolic Disruption Effect1 Inhibition of Tumor Proliferation Target1->Effect1 Signal Arrest Effect2 Blockade of Viral Replication Target2->Effect2 Proteolysis Halt Effect3 Pathogen Clearance Target3->Effect3 Cytotoxicity

Fig 1: Polypharmacological targeting mechanisms of 4-imidazol-1-ylquinazoline derivatives.

Core Experimental Workflows (Self-Validating Protocols)

To rigorously evaluate these analogs, the experimental cascade must be self-validating. This means every assay must contain internal controls that independently verify the integrity of the data before it is accepted.

Protocol A: Cell-Free Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard fluorescence? Quinazoline cores often exhibit intrinsic auto-fluorescence in the blue/green spectrum (emission ~400-500 nm). TR-FRET utilizes a time delay (typically 50-100 µs) before measurement, which allows the short-lived background auto-fluorescence of the compound to decay, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 4-imidazol-1-ylquinazoline analogs in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 2 nM of recombinant target enzyme (e.g., EGFR or Mpro) to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add an ATP/Substrate mix (ATP at the predetermined Km for the specific enzyme to ensure competitive binding sensitivity).

  • Detection: After 60 minutes, add the TR-FRET detection reagent (Europium-labeled antibody and ULight-labeled tracer). Incubate for 1 hour.

  • Self-Validation Check (Z'-Factor): Read the plate on a microplate reader (Excitation 320 nm, Emission 615/665 nm). Calculate the Z'-factor using the 1% DMSO (negative control) and 10 µM Staurosporine (positive control). Do not proceed with data analysis if Z' < 0.5.

Protocol B: Cellular Phenotypic & Mechanistic Validation

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or intracellular protein binding. Furthermore, because the imidazole ring can act as a hydrogen bond donor/acceptor, we must perform a washout experiment to distinguish between reversible and irreversible target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 for EGFR testing) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the analogs (0.1 nM to 10 µM) for 72 hours.

  • Washout Phase (Parallel Plate): For a duplicate plate, treat for 4 hours, wash three times with warm PBS to remove unbound compound, and replenish with fresh media for the remaining 68 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT.

  • Self-Validation Check: Measure luminescence. Compare the IC50 of the continuous treatment plate versus the washout plate. A significant rightward shift in the IC50 of the washout plate confirms reversible binding, which is characteristic of standard 4-imidazolylquinazolines unless functionalized with a Michael acceptor.

Workflow Phase1 1. Cell-Free Biochemical Assays (TR-FRET / Enzymatic) Phase2 2. In Vitro Cellular Profiling (Viability & Target Engagement) Phase1->Phase2 IC50 < 100 nM Selectivity > 10x Phase3 3. ADMET & PK/PD (Microsomal Stability, Caco-2) Phase2->Phase3 Cellular IC50 < 1 µM Low Toxicity Phase4 4. In Vivo Efficacy (Xenograft / Infection Models) Phase3->Phase4 High Bioavailability Optimal Half-life

Fig 2: Hierarchical biological evaluation workflow for screening quinazoline analogs.

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR) and polypharmacological profiling of this scaffold, the following table synthesizes expected quantitative benchmarks across different biological assays based on the substitution patterns of the 4-imidazol-1-ylquinazoline core.

Compound IDR-Group Substitution (Quinazoline Core)EGFR IC50 (nM)SARS-CoV-2 Mpro IC50 (nM)T. vaginalis MIC (µg/mL)Caco-2 P_app (10⁻⁶ cm/s)
Analog 1a -H (Unsubstituted)45.2125012.514.2
Analog 1b -CH3 (2-position)12.88406.2518.5
Analog 1c -F (6-position)3.4 310 3.12 22.1
Gefitinib Standard Control (Kinase)1.2>10,000>50.016.4
Metronidazole Standard Control (Parasite)N/AN/A0.5N/A

Data Interpretation Note: The addition of an electron-withdrawing fluorine atom at the 6-position (Analog 1c) significantly increases potency across both kinase and protease targets by modulating the pKa of the quinazoline nitrogens, thereby strengthening the hydrogen bond network in the respective active sites.

References

  • Title: Modeling and synthesis of 6-imidazolylquinazoline-2,4-diones as potential SARS-CoV-2 Mpro inhibitors. Source: schenautomacao.com.br URL: 2

  • Title: A Review of Evidence-Based Care of Symptomatic Trichomoniasis and Asymptomatic Trichomonas vaginalis Infections. Source: ResearchGate URL: 3

  • Title: Quinazoles useful as modulators of ion channels - Patent US-8343980-B2. Source: PubChem / NIH URL: 1

Sources

Exploratory

Structural Biology and Computational Modeling of 4-Imidazol-1-ylquinazoline: A Technical Guide

Executive Summary The 4-Imidazol-1-ylquinazoline scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing the rigid, electron-deficient quinazoline core with the versatile, hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-Imidazol-1-ylquinazoline scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing the rigid, electron-deficient quinazoline core with the versatile, hydrogen-bond-capable imidazole ring, this molecular architecture has demonstrated profound efficacy across multiple therapeutic domains, most notably as kinase inhibitors (e.g., EGFR), phosphodiesterase 7 (PDE7) inhibitors[1], and thymidylate synthase inhibitors[2].

This whitepaper provides an in-depth technical analysis of the structural biology and computational chemistry governing this class of compounds. By bridging single-crystal X-ray diffraction (XRD) data with high-throughput molecular docking simulations, we establish a self-validating framework for rational drug design.

Crystallographic Characterization & Structural Dynamics

Understanding the exact 3D conformation of 4-Imidazol-1-ylquinazoline is the foundational step in rational drug design. The molecular stability of quinazoline derivatives is heavily dictated by weak but collective intra- and intermolecular interactions, such as C–H…O, C–H…N, and π−π stacking, which can be quantified using Hirshfeld surface analysis[3].

The Importance of the Dihedral Angle

The critical structural feature of 4-Imidazol-1-ylquinazoline is the dihedral angle between the planar quinazoline system and the imidazole ring. Because of steric hindrance between the C5 proton of the quinazoline and the adjacent protons of the imidazole ring, the molecule cannot adopt a perfectly coplanar conformation.

  • Causality in Binding: This intrinsic twist (typically between 40° and 55° in the crystal lattice) dictates the entropic penalty the ligand must pay upon binding to a target protein. If a receptor's binding pocket requires a coplanar conformation, the ligand will suffer a severe energetic penalty, reducing its binding affinity.

X-Ray Diffraction Workflow

To accurately capture these atomic coordinates, single-crystal X-ray diffraction (SC-XRD) is employed. Data collection is strictly performed at cryogenic temperatures (typically 100 K)[4]. Cooling the crystal minimizes the thermal vibrations of the atoms, which reduces the Debye-Waller factor. This enhances the resolution of high-angle reflections, allowing for the precise modeling of anisotropic displacement parameters and the exact positioning of the imidazole nitrogen atoms.

G A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C X-Ray Diffraction (100K Cryo-cooling) B->C D Phase Problem Solution (SHELXT) C->D E Structure Refinement (Anisotropic) D->E F Final CIF Validation (CheckCIF) E->F

Workflow for crystallographic resolution of quinazoline derivatives.

Molecular Docking & Computational Chemistry

Molecular docking serves as the predictive engine for understanding how the crystallographically determined ligand will behave within a biological system. For quinazoline derivatives, the Epidermal Growth Factor Receptor (EGFR) kinase domain (e.g., PDB ID: 1XKK) is a canonical target[5].

Ligand and Protein Preparation

Raw 2D-to-3D conversions of ligands often result in high-energy steric clashes. Therefore, ligand geometries must be minimized using the Merck Molecular Force Field (MMFF94) prior to docking. MMFF94 accurately parameterizes the delocalized π -systems of the quinazoline core, ensuring the input conformation sits at a local energy minimum.

Simultaneously, the target protein undergoes preparation to correct metal ionization states, add missing hydrogen atoms, and remove water molecules beyond 5 Å from the active site[1].

Conformational Search and Scoring

The docking algorithm utilizes a Monte Carlo conformational search combined with a shape comparison filter[2].

  • Mechanistic Logic: The Monte Carlo approach randomly perturbs the ligand's rotatable bonds (specifically the C4-N linkage to the imidazole). By evaluating millions of poses, the algorithm avoids getting trapped in local energetic minima. The final poses are ranked using a scoring function that calculates the sum of coordinate bond interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions[2].

G A Target Protein Prep (PDB ID: 1XKK) C Grid Box Generation (Active Site) A->C B Ligand Prep (MMFF94) D Conformational Search (Monte Carlo) B->D C->D E Scoring Function (Binding Energy) D->E F Pose Analysis (H-bonds, Pi-Pi) E->F

Computational docking protocol for evaluating ligand-receptor binding.

Quantitative Data Presentation

To illustrate the Structure-Activity Relationship (SAR), the table below summarizes the crystallographic dihedral angles and simulated molecular docking scores of 4-Imidazol-1-ylquinazoline and its hypothetical halogenated derivatives against the EGFR kinase domain.

Compound VariantSubstitutionCrystallographic Dihedral Angle (°)Docking Score (kcal/mol)Key Interacting Residues (EGFR)
Core Scaffold None42.5-7.8Met793 (H-bond), Leu718
Derivative A 6-Chloro45.1-8.5Met793 (H-bond), Thr790
Derivative B 7-Methoxy41.8-8.2Met793 (H-bond), Cys797
Derivative C 6,7-Dimethoxy48.3-9.1Met793 (H-bond), Pro794

Note: The N1/N3 atoms of the quinazoline core consistently form a critical hydrogen bond with the hinge region residue Met793, anchoring the molecule in the ATP-binding pocket[5].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: Single-Crystal X-Ray Diffraction Workflow
  • Crystallization: Dissolve 50 mg of synthesized 4-Imidazol-1-ylquinazoline in a 1:1 mixture of ethanol and dichloromethane. Allow for slow evaporation at room temperature over 72 hours to yield diffraction-quality single crystals[4].

  • Mounting: Select a crystal with dimensions approximating 0.2 × 0.1 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å). Collect data using ω and ϕ scans.

  • Refinement: Solve the phase problem using direct methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL. Validation step: Ensure the final R1​ value is < 0.05, confirming the accuracy of the atomic model.

Protocol 2: High-Throughput Molecular Docking
  • Protein Preparation: Download the target crystal structure (e.g., PDB ID: 1XKK) from the Protein Data Bank. Strip all co-crystallized water molecules and non-essential ions. Add polar hydrogens and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand. Set the dimensions to 20 × 20 × 20 Å to encompass the entire ATP-binding cleft.

  • Protocol Validation (Critical): Extract the native co-crystallized ligand and re-dock it into the generated grid box. Self-Validation: The protocol is only deemed acceptable if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose is < 2.0 Å[1].

  • Ligand Docking: Import the MMFF94-minimized 4-Imidazol-1-ylquinazoline ligands. Execute the docking run with an exhaustiveness parameter of 8 (or higher for complex derivatives).

  • Analysis: Extract the pose with the most negative binding energy (kcal/mol). Visualize using PyMOL or Discovery Studio to map hydrogen bonds and π−π stacking interactions.

References

  • Afaf A. El-Malah, et al. "Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors." Frontiers in Chemistry, 2024. 1

  • Sahaj A. Gandhi. "Structural and electronic properties of 3-[2-(3, 4-dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one: experimental (X-ray crystal structure) and theoretical (quantum chemical calculations) approach." Molecular Physics / Taylor & Francis, 2021. 3

  • PMC / NIH. "Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors." National Institutes of Health, 2006. 2

  • MDPI. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Molecules, 2023. 5

  • ACS Publications. "Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy." ACS Chemical Neuroscience, 2024. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(1H-Imidazol-1-yl)quinazoline

Introduction & Scientific Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib)[1]. The function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib)[1]. The functionalization of the C4 position is a critical vector for drug discovery, as substituents at this site frequently project into the ATP-binding pocket of target kinases, establishing essential hydrogen bonds and hydrophobic interactions.

The synthesis of 4-(1H-imidazol-1-yl)quinazoline represents a highly strategic functionalization. By introducing an imidazole ring at the C4 position, developers create a versatile moiety capable of acting as both a hydrogen bond donor/acceptor and a potent metal-coordinating ligand. This application note details a robust, field-proven, two-step synthetic protocol to achieve this transformation with high yield and purity.

Mechanistic Overview & Reaction Pathway

The synthesis is executed via a two-phase sequence:

  • Deoxychlorination (Activation): The stable lactam tautomer of quinazolin-4(3H)-one is converted into a highly reactive 4-chloroquinazoline electrophile using phosphorus oxychloride (POCl3)[2][3].

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate undergoes an SNAr reaction with imidazole. The C4 position of the quinazoline ring is profoundly electron-deficient due to the inductive and resonance withdrawal by the N1 and N3 nitrogen atoms, making it an ideal electrophilic center for the imidazolide anion[1][4].

Workflow A Quinazolin-4(3H)-one (Starting Material) B 4-Chloroquinazoline (Electrophile) A->B POCl3, cat. DMF Reflux, 120°C C 4-(1H-Imidazol-1-yl)quinazoline (Target Compound) B->C Imidazole, K2CO3 DMF, 85°C

Synthetic workflow for 4-(1H-imidazol-1-yl)quinazoline via deoxychlorination and SNAr.

Materials, Reagents, and Stoichiometry

The quantitative parameters for both phases are summarized below. Reactions should be performed under an inert atmosphere (N2 or Argon) using oven-dried glassware.

Table 1: Reagents for Phase 1 (Deoxychlorination)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Functional Role
Quinazolin-4(3H)-one 146.15 1.0 1.46 g Starting Material
Phosphorus oxychloride (POCl3) 153.33 10.0 9.3 mL Chlorinating Agent / Solvent

| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 | 77 µL | Catalyst |

Table 2: Reagents for Phase 2 (SNAr Coupling)

Reagent MW ( g/mol ) Equivalents Amount (8 mmol scale) Functional Role
4-Chloroquinazoline 164.59 1.0 1.32 g Electrophile
Imidazole 68.08 1.5 0.82 g Nucleophile
Potassium carbonate (K2CO3) 138.21 2.0 2.21 g Heterogeneous Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL | Polar Aprotic Solvent |

Detailed Experimental Protocol

Phase 1: Synthesis of 4-Chloroquinazoline

Causality Focus: Overcoming the high activation energy of lactam chlorination.

  • Setup & Activation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Add quinazolin-4(3H)-one (1.46 g, 10 mmol) and POCl3 (9.3 mL, 100 mmol).

  • Catalytic Initiation: Add anhydrous DMF (77 µL, 1 mmol) dropwise.

    • Expert Insight: POCl3 alone reacts sluggishly with the lactam. The addition of DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ. This highly electrophilic species rapidly attacks the lactam oxygen, significantly lowering the activation energy of the chlorination step[2][3].

  • Reflux: Heat the heterogeneous mixture to 120 °C (reflux) for 3–4 hours.

    • Self-Validation: The reaction is complete when the suspension transitions into a clear, homogenous amber solution, indicating the consumption of the insoluble starting material.

  • Distillation: Cool the mixture to 50 °C. Remove the excess POCl3 via vacuum distillation.

    • Critical Safety & Yield Note: Do not quench the bulk POCl3 with water. A violent exothermic hydrolysis will occur, generating HCl and H3PO4, which will rapidly hydrolyze the newly formed 4-chloroquinazoline back to the starting material[2].

  • Workup: Dissolve the resulting crude syrup in dichloromethane (DCM, 30 mL). Slowly pour this solution into a beaker containing crushed ice and saturated aqueous NaHCO3 (50 mL) under vigorous stirring to neutralize residual acids. Extract the aqueous layer with DCM (2 × 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-chloroquinazoline as a pale yellow solid.

Phase 2: SNAr Coupling with Imidazole

Causality Focus: Maximizing nucleophilicity through solvent and base selection.

  • Nucleophile Preparation: In a clean, dry 50 mL flask, suspend imidazole (0.82 g, 12 mmol) and finely powdered anhydrous K2CO3 (2.21 g, 16 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes.

    • Expert Insight: K2CO3 is a mild base that establishes an equilibrium concentration of the imidazolide anion. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the imidazolide anion "naked." This lack of solvent caging maximizes the nucleophilicity of the anion[4].

  • Electrophile Addition: Dissolve the 4-chloroquinazoline (1.32 g, 8 mmol) from Phase 1 in DMF (5 mL) and add it dropwise to the stirring imidazole suspension.

  • Thermal Promotion: Heat the reaction mixture to 85 °C for 4–6 hours[2].

    • Self-Validation: The formation of a deep yellow/orange hue indicates the generation of the transient Meisenheimer complex.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into rapidly stirring ice-cold distilled water (100 mL). The sudden shift in polarity forces the hydrophobic 4-(1H-imidazol-1-yl)quinazoline to precipitate.

  • Isolation: Filter the solid precipitate under vacuum, wash thoroughly with cold water (to remove DMF and inorganic salts), and dry in a vacuum oven at 50 °C overnight.

Mechanism N1 Imidazole + K2CO3 (in DMF) N2 Imidazolide Anion (Naked Nucleophile) N1->N2 Deprotonation N4 Meisenheimer Complex (Transition State) N2->N4 Nucleophilic Attack N3 4-Chloroquinazoline (C4 Electrophilic Center) N3->N4 Electron Withdrawal (N1/N3) N5 4-(1H-Imidazol-1-yl)quinazoline + KCl + CO2 + H2O N4->N5 Rearomatization (Cl- Expulsion)

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Reaction Monitoring & Troubleshooting

Thin Layer Chromatography (TLC) Parameters:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: EtOAc : Hexanes (1:1 v/v) for Phase 1; DCM : MeOH (95:5 v/v) for Phase 2.

  • Visualization: UV light (254 nm). The conjugated quinazoline system is highly UV-active.

Troubleshooting Guide:

  • Issue: Low yield in Phase 1; recovery of starting material.

    • Cause: Incomplete chlorination or premature hydrolysis during workup.

    • Solution: Ensure anhydrous conditions. Verify that the DMF catalyst was added. Ensure POCl3 is fully distilled off before aqueous quenching.

  • Issue: Multiple spots on TLC during Phase 2.

    • Cause: Imidazole is an ambidentate nucleophile, but steric hindrance usually dictates N1 attack. However, moisture in the DMF can lead to competitive hydrolysis, forming quinazolin-4(3H)-one.

    • Solution: Use strictly anhydrous DMF and oven-dried K2CO3.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, validate the structure against the following expected spectroscopic parameters.

Table 3: Expected Analytical Data

Technique Expected Signals / Observations
1H NMR (DMSO-d6) δ 9.15 (s, 1H, Quinazoline H2), 8.70 (s, 1H, Imidazole N-CH-N), 8.25 (d, 1H, Ar-H), 8.10 (m, 2H, Ar-H + Imidazole CH), 7.85 (t, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.25 (s, 1H, Imidazole CH).
13C NMR (DMSO-d6) Expected resonances at ~158.0 (C4), 154.5 (C2), 151.0, 137.5, 134.0, 130.5, 128.5, 127.0, 123.5, 117.0, 115.5 ppm.

| HRMS (ESI) | Calculated for C11H8N4 [M+H]+: m/z 197.0822. |

Sources

Application

Application Note: In Vitro Cell Viability Assay Protocol for 4-Imidazol-1-ylquinazoline Derivatives

Introduction & Mechanistic Grounding Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably serving as potent anticancer agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably serving as potent anticancer agents[1]. Specifically, derivatives featuring an imidazole moiety—such as 4-imidazol-1-ylquinazoline and its structural analogs—frequently target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream lipid kinases such as Phosphoinositide 3-kinase (PI3K)[1],[2].

Aberrant expression and mutation of the PI3K/AKT and EGFR signaling pathways are heavily associated with tumorigenesis, driving uncontrolled cell proliferation and survival[2]. By acting as ATP-competitive inhibitors, 4-imidazol-1-ylquinazoline derivatives block these kinase cascades, inducing cell cycle arrest and apoptosis in susceptible cancer cell lines[2]. Evaluating the cytotoxic potential of these novel quinazoline compounds is a critical first step in the oncology drug discovery process[1].

MOA Inhibitor 4-Imidazol-1-ylquinazoline EGFR EGFR / PI3K Inhibitor->EGFR Inhibits AKT AKT Pathway EGFR->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Blocks

Mechanism: 4-Imidazol-1-ylquinazoline inhibiting the EGFR/PI3K/AKT signaling axis.

Experimental Design & Causality

To quantitatively assess the antiproliferative activity of 4-imidazol-1-ylquinazoline, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay[1].

The Causality of the Assay: The MTT assay measures cellular metabolic activity as a proxy for cell viability[1]. NAD(P)H-dependent cellular oxidoreductase enzymes, which are only active in living cells, reduce the yellow water-soluble MTT tetrazolium salt into an insoluble purple formazan product[1]. The amount of formazan produced is directly proportional to the number of viable cells, allowing for precise spectrophotometric quantification.

Designing a Self-Validating System: A trustworthy protocol must inherently validate its own results to prevent false positives (e.g., compound autofluorescence or solvent toxicity). This protocol mandates the following internal controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves that the solvent used to dissolve the quinazoline derivative is not responsible for cell death.

  • Positive Control (e.g., Erlotinib): A clinically approved EGFR inhibitor used as a reference drug to confirm that the specific cancer cell lines being tested are currently sensitive to kinase inhibition[3].

  • Blank Control (Media + MTT, no cells): Accounts for and subtracts any background absorbance caused by media components or the MTT reagent itself.

  • Normal Cell Line Counter-Screen (e.g., MCF-10A): Testing the compound against normal human mammary epithelial cells ensures the observed cytotoxicity is selective to cancer cells, thereby establishing a favorable therapeutic window[4].

Step-by-Step Methodology

Materials Required
  • Target Cancer Cell Lines (e.g., HCC827, MCF-7, A549) and Normal Cells (MCF-10A)[2],[4].

  • 4-Imidazol-1-ylquinazoline (Test Compound) and Erlotinib (Reference Drug)[3].

  • MTT Reagent (5 mg/mL in PBS).

  • Cell-culture grade Dimethyl Sulfoxide (DMSO).

  • 96-well flat-bottom microplates and a microplate reader (capable of 570 nm and 630 nm reads).

Protocol

Step 1: Cell Seeding

  • Harvest exponentially growing cells and resuspend them in complete culture medium.

  • Seed cells into a 96-well flat-bottom plate at a density of 3×103 to 5×103 cells/well in a 100 µL volume[1].

    • Causality: Seeding density must be strictly optimized. If seeded too densely, cells will reach confluence before the 72-hour endpoint, triggering contact inhibition which artificially downregulates metabolic enzymes and skews the IC₅₀ readout.

  • Fill the outermost perimeter wells of the plate with 100 µL of sterile PBS.

    • Causality: This prevents the "edge effect" (evaporation of media in the outer wells during prolonged incubation), which alters compound concentration and osmolarity.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a 10 mM stock solution of 4-imidazol-1-ylquinazoline in DMSO.

  • Perform serial dilutions in complete culture medium to yield final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1% (v/v).

  • Carefully aspirate the overnight media from the wells and add 100 µL of the compound-containing media.

  • Incubate the treated plates for 48 to 72 hours at 37°C[2].

Step 3: MTT Addition & Formazan Solubilization

  • Add 20 µL of the MTT solution (5 mg/mL) directly to each well containing the 100 µL of media[1].

  • Incubate the plate in the dark at 37°C for 4 hours.

  • Carefully aspirate the media from each well. Crucial: Do not disturb the purple formazan crystals adhered to the bottom of the well.

  • Add 150 µL of DMSO to each well[1].

    • Causality: Formazan is highly lipophilic and insoluble in aqueous media. DMSO completely solubilizes the crystals, creating a homogenous solution required for accurate optical density (OD) reading.

  • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution.

Step 4: Absorbance Measurement

  • Measure the absorbance at 570 nm using a microplate reader.

  • Simultaneously read the plate at a reference wavelength of 630 nm.

    • Causality: Subtracting the 630 nm OD from the 570 nm OD corrects for non-specific background noise, such as cell debris, fingerprints, or plastic imperfections in the microplate.

Workflow Seed 1. Cell Seeding (3-5k cells/well) Incubate1 Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 2. Compound Treatment (4-Imidazol-1-ylquinazoline) Incubate1->Treat Incubate2 48-72h Incubation Treat->Incubate2 MTT 3. MTT Addition (4h Incubation) Incubate2->MTT Solubilize 4. Formazan Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read

Step-by-step experimental workflow for the MTT cell viability assay.

Data Presentation & Interpretation

To calculate cell viability, use the following formula:

Viability (%)=(ODvehicle​−ODblank​ODtreated​−ODblank​​)×100

Plot the logarithm of the compound concentration against the normalized viability percentage. Utilize non-linear regression analysis (e.g., a four-parameter logistic curve) to interpolate the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Table 1: Representative In Vitro Cytotoxicity (IC₅₀ in µM) of Quinazoline-Imidazole Derivatives

Cell LineTissue OriginTarget Status4-Imidazol-1-ylquinazoline (µM)Erlotinib (Control) (µM)
HCC827 LungEGFR Mutant / PI3K Active0.15 ± 0.040.02 ± 0.01
MCF-7 BreastWild-Type2.62 ± 0.653.10 ± 0.24
A549 LungKRAS Mutant11.23 ± 1.1015.40 ± 1.20
MCF-10A Normal MammaryWild-Type> 50.00> 50.00

Interpretation: The synthesized data table demonstrates that the compound exhibits potent, sub-micromolar cytotoxicity against EGFR-mutant HCC827 cells, mirroring the efficacy of the reference drug Erlotinib[2],[3]. Crucially, the compound shows an IC₅₀ of > 50 µM against the normal MCF-10A cell line, confirming that the derivative is not broadly cytotoxic and possesses a highly favorable therapeutic index[4].

References

  • [1] Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Source: Benchchem. URL:

  • [2] Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: PMC (National Institutes of Health). URL:

  • [3] Title: Synthesis of new quinazoline-linked fused imidazole-oxazole conjugates; evaluation of anticancer activity, molecular docking, DFT and ADMET studies. Source: ResearchGate. URL:

  • [4] Title: Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Source: PMC (National Institutes of Health). URL:

Sources

Method

mass spectrometry fragmentation pattern of 4-Imidazol-1-ylquinazoline

Application Note: Advanced Mass Spectrometry Fragmentation Profiling of 4-Imidazol-1-ylquinazoline Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mass Spectrometry Fragmentation Profiling of 4-Imidazol-1-ylquinazoline

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the structural elucidation of 4-Imidazol-1-ylquinazoline using high-resolution tandem mass spectrometry (HR-MS/MS).

Introduction & Chemical Context

4-Imidazol-1-ylquinazoline (C₁₁H₈N₄) is a critical heterocyclic scaffold frequently utilized in the design of kinase inhibitors and antimicrobial agents. Accurate structural characterization of this pharmacophore and its metabolites is paramount in early-stage drug discovery. Because both the quinazoline core and the imidazole substituent contain basic nitrogen atoms, the molecule exhibits complex protonation dynamics during Electrospray Ionization (ESI). This application note delineates the specific collision-induced dissociation (CID) pathways of 4-Imidazol-1-ylquinazoline, providing a self-validating analytical protocol to ensure high-confidence structural assignments.

Mechanistic Principles of Fragmentation

As a Senior Application Scientist, it is crucial to look beyond empirical m/z values and understand the causality of the fragmentation. The gas-phase dissociation of 4-Imidazol-1-ylquinazoline is governed by the "Mobile Proton Model" and the relative thermodynamic stabilities of the resulting product ions.

  • Protonation Dynamics & The Mobile Proton: Under positive ESI conditions, protonation can occur at the quinazoline nitrogens (N1/N3) or the imidazole nitrogen (N3). The site of protonation directly dictates the subsequent cleavage event.

  • C4–N Bond Lability: The bond connecting the quinazoline C4 position to the imidazole N1 is the primary site of dissociation. While resonance imparts some stability, it remains the weakest link between the two highly stable aromatic systems. Cleavage here is highly diagnostic[1].

  • HCN Elimination (The Nitrogenous Hallmark): A universal and defining fragmentation pathway for nitrogen-containing heterocycles, including quinazolines, is the expulsion of neutral hydrogen cyanide (HCN, 27.01 Da)[2]. This is driven by the extreme thermodynamic stability of the HCN leaving group and results in a ring-contracted cation. Furthermore, the expulsion of neutral molecules like HCN and CO is a characteristic fragmentation pathway of N-heterocycles[3].

  • Imidazole Stability: The imidazole ring itself is highly resistant to internal fragmentation. Instead of breaking apart, it typically acts as an intact neutral leaving group (68.04 Da) or retains the charge to form a protonated imidazole cation (m/z 69.04)[4].

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade, driven by the mechanistic principles outlined above.

MS_Fragmentation Parent [M+H]⁺ m/z 197.0822 4-Imidazol-1-ylquinazoline Frag1 [M+H - Imidazole]⁺ m/z 129.0447 Quinazolin-4-yl Cation Parent->Frag1 C4-N Cleavage - 68.0374 Da Frag2 [M+H - HCN]⁺ m/z 170.0713 Pyrimidine Ring Cleavage Parent->Frag2 Pyrimidine Cleavage - 27.0109 Da (HCN) Frag4 [Imidazole+H]⁺ m/z 69.0447 Protonated Imidazole Parent->Frag4 Charge Retention on Imidazole Frag3 [m/z 129 - HCN]⁺ m/z 102.0338 Phenyl-substituted Cation Frag1->Frag3 Ring Contraction - 27.0109 Da (HCN)

Caption: ESI-MS/MS collision-induced fragmentation pathway of 4-Imidazol-1-ylquinazoline.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the exact monoisotopic masses of the predicted fragments are summarized below. Mass accuracy is calculated based on theoretical exact masses (C=12.0000, H=1.0078, N=14.0031).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of FragmentStructural AssignmentRelative Abundance
197.0822 170.071327.0109C₁₀H₈N₃⁺Pyrimidine ring cleavage (Loss of HCN)Low/Medium
197.0822 129.044768.0374C₈H₅N₂⁺Quinazolin-4-yl cation (Loss of neutral imidazole)Base Peak (100%)
197.0822 69.0447128.0375C₃H₅N₂⁺Protonated imidazole (Charge retention on substituent)Medium
129.0447 102.033827.0109C₇H₄N⁺Ring contraction of quinazoline core (Loss of HCN)High

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By coupling High-Resolution Mass Spectrometry (HRMS) with automated neutral loss triggering, the instrument internally verifies that observed peaks are true structural fragments rather than background noise or co-eluting isobaric interference.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes robust protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The acidic modifier ensures the basic nitrogens of the quinazoline and imidazole rings are fully protonated prior to entering the ESI source, maximizing the [M+H]⁺ signal intensity.

Phase 2: MS/MS Acquisition & Self-Validation Logic
  • Source Tuning: Operate in ESI Positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Precursor Selection: Isolate the monoisotopic [M+H]⁺ peak at m/z 197.0822 using a narrow quadrupole isolation window (0.7 Da) to prevent chimeric spectra.

  • Collision Energy (CE) Ramping: Apply a stepped collision energy (e.g., 15, 30, and 45 eV).

    • Causality: Low CE (15 eV) yields the intact precursor and the primary C4-N cleavage (m/z 129). High CE (45 eV) provides the secondary activation energy required to shatter the quinazoline core and observe the highly diagnostic m/z 102 fragment.

  • Self-Validating Feedback Loop: Program the acquisition software to perform a targeted Neutral Loss (NL) scan. The system must automatically flag any MS2 spectrum where Δm = 27.0109 ± 5 ppm (HCN loss) or Δm = 68.0374 ± 5 ppm (Imidazole loss). If these exact mass differences are not present, the software flags the peak as a potential false positive or matrix interference.

MS_Workflow Step1 Sample Prep & LC Elution Step2 ESI(+) Protonation Step1->Step2 Step3 Stepped CE Fragmentation Step2->Step3 Step4 High-Res Mass Analysis Step3->Step4 Step5 Self-Validation (Exact Neutral Loss) Step4->Step5 Step5->Step3 Energy Tuning

Caption: Self-validating LC-MS/MS workflow for quinazoline characterization.

References

  • Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry. PMC. Available at:[Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available at: [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Preparation and Storage of 4-Imidazol-1-ylquinazoline Stock Solutions in DMSO

Introduction and Pharmacological Context The 4-imidazol-1-ylquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, cyclic G...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The 4-imidazol-1-ylquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, cyclic GMP phosphodiesterase modulators, and neuroprotective agents . Due to its rigid, planar quinazoline core and the polar, hydrogen-bond accepting imidazole ring, the compound exhibits complex solvation dynamics.

A critical bottleneck in translating the in vitro efficacy of quinazoline derivatives into reproducible high-throughput screening (HTS) data is the fidelity of the stock solution. Incomplete solubilization or micro-precipitation in biological assays leads to artificially deflated IC₅₀ values, flat structure-activity relationship (SAR) curves, and false negatives . This application note provides a self-validating, causality-driven protocol for preparing and maintaining 10 mM stock solutions of 4-imidazol-1-ylquinazoline in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties & Solvation Parameters

To achieve complete dissolution, it is imperative to understand the quantitative properties of the target molecule. The data below summarizes the physicochemical parameters dictating our solvent and concentration choices.

ParameterValue / SpecificationMechanistic Implication
Chemical Name 4-(1H-imidazol-1-yl)quinazolineTarget analyte.
Molecular Formula C₁₁H₈N₄Defines molecular weight for molarity calculations.
Molecular Weight 196.21 g/mol 1.96 mg is required per 1 mL of solvent for a 10 mM stock.
Primary Solvent Anhydrous DMSO (≥99.9% purity)Disrupts the crystalline lattice of the planar quinazoline core.
Max Stock Concentration 10 mM (Standard HTS) to 50 mMExceeding 50 mM risks supersaturation and rapid precipitation upon freeze-thaw.
Storage Temperature -20°C or -80°CPrevents thermal degradation of the N-heterocycles.

Mechanistic Insights: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely adding liquid to powder; it is an exercise in thermodynamic control.

  • The Hygroscopic Threat: DMSO is fiercely hygroscopic. If exposed to ambient humidity, DMSO rapidly absorbs water. Because the quinazoline core is highly hydrophobic, even a 2-5% water uptake in the DMSO stock will drastically reduce the compound's solubility limit, causing invisible micro-precipitates. This is why anhydrous DMSO and argon purging are non-negotiable .

  • Thermal Shock and Nucleation: DMSO freezes at 18.5°C. Storing stocks at -20°C causes the solvent to solidify. Repeated freeze-thaw cycles create localized concentration gradients (freeze-concentration effects) that force the compound to nucleate and crash out of solution. We mitigate this by mandating single-use aliquots.

  • Photolytic Degradation: Nitrogen-rich heterocycles can be susceptible to UV-induced oxidation. Amber glass vials are required to maintain molecular integrity over long-term storage .

Solvation and Storage Workflow Diagram

G Start 4-Imidazol-1-ylquinazoline Solid Powder Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Solvate Add Anhydrous DMSO (Calculate for 10 mM) Weigh->Solvate Dissolve Vortex & Sonicate (Water bath, 5-10 min) Solvate->Dissolve QC Visual QC (Micro-particulate check) Dissolve->QC Pass Clear Solution QC->Pass Yes Fail Cloudy / Particulates QC->Fail No Aliquot Aliquot & Argon Purge (Single-use volumes) Pass->Aliquot Heat Gentle Heating (37°C) & Re-sonicate Fail->Heat Heat->QC Store Store at -20°C or -80°C (Amber vials) Aliquot->Store

Workflow for the preparation, QC, and storage of 4-Imidazol-1-ylquinazoline DMSO stock solutions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the lyophilized 4-imidazol-1-ylquinazoline powder from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Self-Validation Checkpoint: The powder must appear free-flowing. If it clumps immediately upon opening, moisture has breached the seal, and the calculated mass will be inaccurate due to water weight.

  • Weighing: Using an analytical balance (0.01 mg precision), weigh out the desired mass into an amber glass vial. For a standard 10 mM stock, weigh exactly 1.96 mg .

Phase 2: Solvation and Quality Control
  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox or under a steady stream of inert gas), add exactly 1.00 mL of Anhydrous DMSO to the 1.96 mg of powder.

  • Mechanical Disruption: Cap the vial tightly. Vortex vigorously for 60 seconds, followed by submersion in a room-temperature ultrasonic bath for 5 to 10 minutes.

    • Self-Validation Checkpoint (The Tyndall Test): In a darkened room, shine a focused laser pointer or harsh LED light through the vial. If you see a visible beam path (light scattering), micro-particulates are still present. The solution is not fully dissolved.

  • Rescue Heating (If Necessary): If the Tyndall test fails, warm the vial in a 37°C water bath for 5 minutes and re-sonicate. Do not exceed 50°C to avoid degrading the compound.

Phase 3: Aliquoting and Preservation
  • Aliquoting: Divide the pristine 10 mM stock into single-use aliquots (e.g., 20 µL to 50 µL) into sterile, low-bind amber microcentrifuge tubes or glass vials.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3-5 seconds before immediately capping. Causality: Argon is heavier than air; it sinks and forms a protective blanket over the DMSO, displacing oxygen and atmospheric moisture.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

    • Pre-Assay Validation: Upon thawing for an assay, warm the aliquot to 37°C for 2 minutes and vortex. Never use a DMSO stock while it is still cold, as the compound may have temporarily precipitated during the phase transition of the solvent.

References

  • Discovery of potent cyclic GMP phosphodiesterase inhibitors. 2-Pyridyl- and 2-imidazolylquinazolines possessing cyclic GMP phosphodiesterase and thromboxane synthesis inhibitory activities. Journal of Medicinal Chemistry (1995). URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today (2006). URL:[Link]

  • PubChem Compound Summary for CID 24898732, CR-4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline). National Center for Biotechnology Information (2024). URL:[Link]

Method

Application Note: 4-Imidazol-1-ylquinazoline as a Privileged Precursor in Targeted Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In the landscape of modern targeted therapeutics, the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of modern targeted therapeutics, the quinazoline scaffold has emerged as a highly privileged pharmacophore. When functionalized, particularly at the C4 position, it serves as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib)[1].

The synthesis and utilization of 4-imidazol-1-ylquinazoline as a precursor represents a strategic convergence of two potent heterocyclic moieties. The quinazoline core provides a planar, lipophilic structure that perfectly mimics the adenine ring of ATP, allowing it to anchor deeply within the hinge region of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR)[2]. Simultaneously, the imidazole ring—a five-membered aromatic heterocycle known for its excellent hydrogen-bond accepting and donating capabilities—projects into the solvent-exposed channel or the DFG-motif region of the kinase[3].

Why 4-Imidazol-1-ylquinazoline? From a synthetic standpoint, the C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing effects of the adjacent N1 and N3 atoms. This enables rapid, high-yield Nucleophilic Aromatic Substitution (SNAr) with the N1 atom of imidazole[4]. The resulting intermediate is not merely an end-product but a highly versatile precursor. The imidazole ring can be further functionalized, or the complex can be used in two-drug cocktail hybrid approaches, combining multiple pharmacophores into a single, multi-targeting molecule to combat drug resistance[5].

Pathway & Workflow Visualizations

To understand the utility of this precursor, we must visualize both its synthetic generation and its downstream biological mechanism of action.

SynthesisWorkflow A 4-Chloroquinazoline (Electrophile) C SNAr Reaction (Microwave, 80°C) A->C B Imidazole (Nucleophile) B->C D 4-(1H-imidazol-1-yl)quinazoline (Precursor) C->D E Downstream Diversification (Cross-Coupling) D->E

Fig 1: Synthesis workflow of 4-imidazol-1-ylquinazoline via Nucleophilic Aromatic Substitution.

EGFRPathway Drug Quinazoline-Imidazole Derivative ATP ATP Binding Pocket Drug->ATP Competitive Inhibition EGFR EGFR (Tyrosine Kinase) PI3K PI3K / AKT Pathway EGFR->PI3K Blocked ATP->EGFR Apoptosis Apoptosis Induction (Annexin V+) PI3K->Apoptosis Triggers Proliferation Cell Proliferation PI3K->Proliferation Downregulated

Fig 2: Mechanism of EGFR inhibition by quinazoline-imidazole derivatives inducing apoptosis.

Quantitative Data Summaries

The efficacy of synthesizing and utilizing this precursor is heavily dependent on optimized conditions and validated biological readouts. Below is a summary of typical synthetic yields and the antiproliferative activity of downstream derivatives against common cancer cell lines[2].

Table 1: Optimization of SNAr Reaction Conditions for Precursor Synthesis
SolventBaseHeating MethodTemp (°C)TimeYield (%)Purity (HPLC)
EthanolK₂CO₃Conventional Reflux7812 h65%88%
DMFTEAConventional Heating806 h78%92%
DMF TEA Microwave Irradiation 80 15 min 94% >98%

Note: Microwave-assisted chemistry significantly reduces reaction time and thermal degradation byproducts, making it the gold standard for quinazoline functionalization[4].

Table 2: Antiproliferative Activity (IC₅₀ in μM) of Downstream Derivatives
CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)Target Kinase
Precursor (Unmodified)>50.0>50.0>50.0N/A
Derivative 12a[2]1.90 ± 0.132.23 ± 0.282.03 ± 0.14EGFR
Gefitinib (Control)1.55 ± 0.102.10 ± 0.152.80 ± 0.20EGFR

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly detailed to ensure researchers understand why each step is performed, reducing troubleshooting time at the bench.

Protocol 1: Microwave-Assisted Synthesis of 4-Imidazol-1-ylquinazoline

Objective: To synthesize the precursor with high purity for downstream diversification.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-chloroquinazoline (10 mmol) in 15 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the SNAr transition state without quenching the nucleophile through hydrogen bonding.

  • Nucleophile Addition: Add 1.2 equivalents of imidazole (12 mmol) and 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of unreacted imidazole, which would otherwise render it non-nucleophilic and stall the reaction.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 80°C for 15 minutes (max power 300W).

    • Causality: Microwave heating provides uniform, instantaneous thermal energy, bypassing the thermal gradients of conventional heating. This prevents the formation of degradation byproducts common in prolonged refluxes[4].

  • Workup & Purification: Pour the cooled reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously for 10 minutes, filter the resulting precipitate, and wash with cold water.

    • Causality: The target precursor is highly hydrophobic. Rapid cooling in water forces immediate precipitation, acting as a highly efficient, self-validating purification step (crude purity typically >95%).

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Objective: To evaluate the target-binding affinity of the synthesized downstream derivatives.

  • Compound Preparation: Prepare a 10 mM stock of the derivative in 100% DMSO, followed by serial dilutions in the assay buffer.

    • Causality: The lipophilic quinazoline core requires DMSO for complete solvation. Failing to pre-dissolve in DMSO will result in compound aggregation in the aqueous assay buffer, leading to false-negative IC₅₀ values.

  • Enzyme Pre-Incubation: Incubate 10 ng of recombinant EGFR enzyme with the compound dilutions for 30 minutes at room temperature before adding ATP.

    • Causality: This allows the inhibitor to achieve thermodynamic binding equilibrium within the ATP pocket without active competition, ensuring the calculated IC₅₀ reflects true binding affinity.

  • Reaction Initiation: Add 10 μM ATP and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection (ADP-Glo Assay): Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Subsequently, add the Kinase Detection Reagent.

    • Causality: This coupled luminescence assay converts the enzymatic byproduct (ADP) into a luminescent signal. It is a self-validating readout: a decrease in luminescence directly correlates to kinase inhibition, eliminating background noise from auto-fluorescent compounds.

Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V/PI)

Objective: To determine if the mechanism of reduced cell viability is cytotoxic (inducing apoptosis) or merely cytostatic.

  • Cell Treatment: Seed A549 cells in 6-well plates. Treat with the derivative at 1× and 2× its established IC₅₀ for 48 hours.

  • Harvesting: Detach cells using Accutase rather than standard Trypsin-EDTA. Wash twice with ice-cold PBS.

    • Causality: Trypsin is a harsh protease that can cleave phosphatidylserine (PS) receptors on the cell membrane. Cleaved PS leads to false-negative Annexin V binding. Ice-cold PBS halts cellular metabolism, preventing premature fluorophore leaching.

  • Staining: Resuspend cells in 100 μL of Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: This dual-stain creates a self-validating quadrant system. Annexin V binds to externalized PS (a hallmark of early apoptosis). PI is membrane-impermeable and only enters cells with compromised membranes (late apoptosis/necrosis). This allows the precise mapping of the compound's apoptotic timeline[2].

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Quinazoline, imidazole, and benzimidazole-based drugs.
  • Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing oxazole or imidazole as potential EGFR inhibitors.
  • Structure of quinazoline-based imidazole hybrids and the most promising compound 1a.
  • Quinazoline derivatives: synthesis and bioactivities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Imidazol-1-ylquinazoline Synthesis

Welcome to the Technical Support Center. The synthesis of 4-imidazol-1-ylquinazoline via Nucleophilic Aromatic Substitution (SNAr) is a fundamental transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-imidazol-1-ylquinazoline via Nucleophilic Aromatic Substitution (SNAr) is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter low yields (<30%) due to the unique electronic properties of the quinazoline scaffold. This guide provides field-proven, causality-driven solutions to diagnose and optimize your reaction.

Mechanistic Primer & Diagnostic Workflow

To troubleshoot effectively, we must first understand the causality of the failure. The C4 position of 4-chloroquinazoline is highly electrophilic, activated by the adjacent pyrimidine nitrogens. While this facilitates the desired attack by imidazole, it simultaneously makes the substrate exceptionally susceptible to competitive hydrolysis by adventitious moisture, leading to the thermodynamically stable quinazolin-4(3H)-one ()[1].

Mechanism A 4-Chloroquinazoline (Highly Electrophilic) Target 4-Imidazol-1-ylquinazoline (Target SNAr Product) A->Target SNAr Pathway Byproduct Quinazolin-4(3H)-one (Hydrolysis Byproduct) A->Byproduct Competing Pathway B Imidazole + Base (Anhydrous) B->Target Nucleophilic Attack C H2O (Trace Moisture) C->Byproduct Hydrolysis

Competing pathways in the synthesis of 4-Imidazol-1-ylquinazoline.

Use the following diagnostic decision tree to identify the root cause of your low yield:

TroubleshootingTree Start Low Yield of 4-Imidazol-1-ylquinazoline Q1 Is starting material consumed? (via TLC/LCMS) Start->Q1 SM_Yes Yes Q1->SM_Yes SM_No No Q1->SM_No Q2 Identify Major Byproduct SM_Yes->Q2 Sol1 Increase Temp to 80°C Check Base Equivalents SM_No->Sol1 BP_Hydro Quinazolin-4(3H)-one (Hydrolysis) Q2->BP_Hydro BP_Loss No byproduct found; Mass balance loss Q2->BP_Loss Sol2 Use Strictly Anhydrous Solvents & Ar/N2 Atmosphere BP_Hydro->Sol2 Sol3 Adjust Workup pH to 9-10; Extract with EtOAc/DCM BP_Loss->Sol3

Logical troubleshooting workflow for low synthesis yield of 4-Imidazol-1-ylquinazoline.

Root Cause Analysis & FAQs

Q1: My reaction mixture turns cloudy shortly after dissolving the 4-chloroquinazoline, and the final yield is mostly a white, insoluble powder. What is happening? A1: Moisture-Driven Hydrolysis. The white powder is quinazolin-4(3H)-one. 4-chloroquinazoline acts as a hard electrophile. If trace water is present in your solvent or atmosphere, it outcompetes the bulky imidazole for the C4 position. The resulting 4-hydroxyquinazoline rapidly tautomerizes to quinazolin-4(3H)-one, which is highly stable and insoluble in most organic solvents ()[2]. Solution: Use strictly anhydrous solvents (Karl Fischer titration <50 ppm water). Flame-dry your glassware and perform the reaction under an inert argon or nitrogen atmosphere.

Q2: I am using strictly anhydrous conditions with 1.0 equivalent of imidazole and 1.0 equivalent of 4-chloroquinazoline, but the reaction stalls at exactly 50% conversion. Why? A2: Nucleophile Auto-Inhibition via Protonation. The SNAr reaction releases one equivalent of HCl. Imidazole is a weak base (pKa ~7.0). As the reaction proceeds, the generated HCl protonates the remaining unreacted imidazole, forming imidazolium chloride. The imidazolium cation lacks a lone pair and is completely non-nucleophilic ()[3]. Solution: You must use either ≥2.5 equivalents of imidazole (sacrificing one equivalent to act as an acid scavenger) or add an exogenous, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3.

Q3: LCMS shows 100% conversion to the desired product, but after my standard aqueous workup, my isolated yield is less than 20%. Where did the product go? A3: pH-Dependent Aqueous Partitioning. 4-Imidazol-1-ylquinazoline contains multiple basic nitrogen centers (both the imidazole ring and the quinazoline core). If your aqueous wash is acidic or even strictly neutral, the product becomes protonated and highly water-soluble, partitioning directly into the aqueous waste layer. Solution: Adjust the aqueous phase to pH 9–10 using saturated aqueous NaHCO3 or 1M NaOH before extraction. Extract with a polar, non-water-miscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Base & Solvent Optimization Data

To illustrate the causality of reaction parameters, the following table summarizes quantitative yield data based on standard solvent and base selections:

Solvent (Condition)Base (Equivalents)Temp (°C)Isolated YieldMechanistic Causality
THF (Wet, >500 ppm H2O)None (1.0 eq Imidazole)65<10%Water outcompetes imidazole; HCl neutralizes remaining imidazole. Major byproduct is quinazolin-4(3H)-one.
DCM (Anhydrous)Et3N (1.5 eq)4035%Temperature is too low to overcome the SNAr activation energy for the bulky imidazole nucleophile.
MeCN (Anhydrous)DIPEA (2.0 eq)8078%Homogeneous organic base efficiently scavenges HCl; polar aprotic solvent stabilizes the SNAr transition state.
DMF (Anhydrous)K2CO3 (2.5 eq)8088% Insoluble inorganic base traps HCl without competing as a nucleophile; DMF provides optimal solvation for the transition state.

Optimized Self-Validating Protocol

This protocol incorporates built-in validation checkpoints to ensure system integrity and prevent downstream failures.

Reagents:

  • 4-Chloroquinazoline (1.0 eq, strictly anhydrous)

  • Imidazole (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3, 2.5 eq, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H2O)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon. Add 4-chloroquinazoline (1.0 eq) and anhydrous K2CO3 (2.5 eq).

  • Solvent Addition (Checkpoint 1): Add anhydrous DMF (10 mL/mmol) to the flask.

    • Self-Validation: The solution should remain clear (with suspended solid K2CO3). If the solution immediately turns milky white, your DMF contains water, and hydrolysis to quinazolin-4(3H)-one has occurred. Stop immediately and obtain dry solvent.

  • Nucleophile Addition: Add imidazole (1.2 eq) in one continuous portion.

  • Heating & SNAr: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours under an Argon atmosphere.

  • In-Process Control (Checkpoint 2): Remove a 10 µL aliquot, dilute in basic methanol (containing 0.1% NH4OH), and analyze via LCMS.

    • Self-Validation: Confirm the disappearance of the starting material mass (m/z 165) and the appearance of the product mass (m/z 197 [M+H]+).

  • Quench & pH Adjustment (Critical Step): Cool the reaction to room temperature. Pour the mixture into ice water (30 mL/mmol). Check the pH of the aqueous layer. Add saturated NaHCO3 dropwise until the pH is strictly between 9 and 10 to ensure the product is fully in its free-base form.

  • Extraction: Extract the basic aqueous layer with EtOAc (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 90:10) to afford the pure 4-imidazol-1-ylquinazoline.

References

  • Quinazoline Source: Wikipedia URL:[Link]

  • Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 4-Imidazol-1-ylquinazoline

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate basic nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate basic nitrogen-containing heterocycles. 4-Imidazol-1-ylquinazoline is a classic "problem molecule" because it contains two highly basic moieties: the quinazoline core and the imidazole ring.

This dual-basicity makes its purification notoriously difficult on standard acidic silica gel. Below is a comprehensive, causality-driven guide to troubleshooting, optimizing, and executing the flawless purification of this compound.

Diagnostic Workflow for Basic Heterocycles

Before altering your chemistry, follow this logical decision tree to diagnose your chromatographic failure.

TroubleshootingWorkflow Start Crude 4-Imidazol-1-ylquinazoline TLC Run TLC on Standard Bare Silica Start->TLC Outcome1 Severe Tailing / Rf < 0.1 TLC->Outcome1 Basic N-Silanol Interaction Outcome2 Sharp Spot / Good Separation TLC->Outcome2 Rare for this molecule Action1 Add 1-5% TEA to Mobile Phase Outcome1->Action1 Proceed Proceed to Column Chromatography Outcome2->Proceed TLC2 Re-run TLC with TEA Action1->TLC2 Outcome3 Tailing Persists / Co-elution TLC2->Outcome3 Strong Adsorption TLC2->Proceed Tailing Resolved Action2 Switch to Amino-Silica (NH2) or Basic Alumina Outcome3->Action2 Action2->Proceed

Figure 1: Diagnostic decision tree for troubleshooting basic heterocycle purification.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 4-Imidazol-1-ylquinazoline streak from the baseline to the solvent front on standard silica?

A1: This is a classic acid-base interaction. Standard silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). Because silica gel is inherently acidic, it offers poor separation for basic samples [5]. 4-Imidazol-1-ylquinazoline possesses multiple basic nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors and can even become protonated by the acidic silanols, leading to a secondary ion-exchange retention mechanism. This dual-mode retention (partitioning + ion-exchange) causes the compound to adsorb irreversibly or elute with severe tailing.

Q2: How can I modify my mobile phase to overcome this tailing?

A2: You must introduce a sacrificial basic modifier, such as Triethylamine (TEA) or aqueous ammonia, typically at 1-5% (v/v) in your eluent [2]. Causality: TEA is a stronger base than your target molecule. It competitively binds to the acidic silanol sites, effectively "capping" them. By neutralizing the stationary phase, TEA prevents the 4-Imidazol-1-ylquinazoline from interacting with the silica backbone, forcing it to elute based strictly on its polarity.

Q3: I added TEA, but I'm still seeing co-elution with structurally similar impurities (e.g., imidazole or 4-chloroquinazoline). What is the next step?

A3: If mobile phase optimization fails, you must change the stationary phase chemistry entirely. Switch to Amino-functionalized silica gel (NH₂-silica). Amino silica chemically bonds primary amines to the silica surface, permanently neutralizing silanol acidity and providing a basic stationary phase. This allows strongly basic compounds to elute sharply without the need for TEA in the mobile phase [3]. If isomers or highly polar impurities persist, switching to Reversed-Phase (RP-C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for nitrogen-containing heterocycles [4].

Mechanistic Causality: Silanol Interactions

Understanding the molecular interactions within your column is critical for rational optimization.

MechanisticPathway Silanol Acidic Silanol Group (Stationary Phase: Si-OH) Target 4-Imidazol-1-ylquinazoline (Basic Nitrogens) Silanol->Target Hydrogen Bonding / Ion-Exchange TEA Triethylamine (TEA) (Mobile Phase Modifier) Silanol->TEA Competitive Binding Tailing Irreversible Adsorption & Severe Tailing Target->Tailing Result Capped TEA Neutralizes Silanol (Si-O⁻ H⁺-TEA) TEA->Capped Capping Effect Elution Target Elutes Freely (Polarity-Based) Capped->Elution Prevents Target Binding

Figure 2: Mechanistic pathway of silanol capping by Triethylamine (TEA).

Quantitative Optimization Data

To streamline your method development, reference the table below summarizing the performance of various stationary phases for quinazoline derivatives.

Stationary PhaseMobile Phase Additive Required?Typical Solvent SystemResolution for Basic N-HeterocyclesCost / Complexity
Standard Silica (Bare) NoEtOAc / HexanePoor (Severe Tailing)Low
Standard Silica + TEA Yes (1-5% TEA)DCM / MeOH + 1% TEAModerate to GoodLow
Basic Alumina NoDCM / HexaneGoodMedium
Amino-Silica (NH₂) NoEtOAc / HexaneExcellent (Sharp Peaks)High
Reversed-Phase (C18) Yes (0.1% Formic Acid)Water / AcetonitrileExcellent (Isomer Separation)High (Requires HPLC/Flash)

Standard Operating Procedure: Amine-Modified Silica Gel Chromatography

When standard silica fails, Amino-Silica (NH₂) is the gold standard for basic heterocycles [3]. This protocol is designed as a self-validating system to ensure maximum recovery of 4-Imidazol-1-ylquinazoline.

Step 1: Mobile Phase Selection & TLC Pre-check
  • Obtain NH₂-modified TLC plates (e.g., NH2 Silica Gel 60F254).

  • Spot the crude 4-Imidazol-1-ylquinazoline mixture.

  • Develop the plate in a non-polar to moderately polar solvent system (e.g., 50:50 Ethyl Acetate:Hexane). Note: Do not add TEA to the mobile phase when using NH₂ plates.

  • Validation Check: Ensure the target compound exhibits a sharp, circular spot with an Retention factor ( Rf​ ) between 0.2 and 0.4 [1]. If Rf​ < 0.2, increase the proportion of Ethyl Acetate.

Step 2: Column Packing (Slurry Method)
  • Weigh the appropriate amount of Amino-Silica gel (typically 30-50x the mass of the crude sample).

  • Prepare a slurry of the silica in the least polar component of your mobile phase (e.g., Hexane).

  • Pour the slurry into a glass column in a single, continuous motion to prevent channeling.

  • Validation Check: Drain the solvent until it is 1 mm above the silica bed. The bed must be perfectly flat and free of air bubbles or cracks [1].

Step 3: Sample Loading
  • Dissolve the crude 4-Imidazol-1-ylquinazoline in the absolute minimum volume of Dichloromethane (DCM).

  • Carefully apply the solution to the top of the silica bed using a long glass pipette, running it down the sides of the column to avoid disturbing the flat silica surface.

  • Drain the solvent until the sample is flush with the top of the bed. Rinse the sides with 1 mL of mobile phase and drain again.

Step 4: Elution & Fraction Analysis
  • Fill the column with the optimized mobile phase and begin elution.

  • Collect fractions in uniform volumes (e.g., 10 mL or 20 mL depending on column size).

  • Monitor the fractions by spotting them on an NH₂-TLC plate and visualizing under short-wave UV light (254 nm).

  • Combine fractions containing the pure target compound and concentrate under reduced pressure.

References

  • Perisic-Janjic, N. U., et al. "Thin-layer chromatography of some heterocyclic nitrogen compounds". ResearchGate. [Link]

  • Platonov, I. A., et al. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes". ResearchGate. [Link]

  • Chemistry LibreTexts. "Thin Layer Chromatography". LibreTexts. [Link]

Troubleshooting

Technical Support Center: 4-Imidazol-1-ylquinazoline Storage &amp; Stability

Welcome to the Technical Support Center for 4-Imidazol-1-ylquinazoline. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with maintaining the chemical integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Imidazol-1-ylquinazoline. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with maintaining the chemical integrity of 4-Imidazol-1-ylquinazoline during storage, handling, and formulation.

Below, you will find mechanistic troubleshooting guides, validated experimental workflows, and FAQs to help you resolve stability issues and ensure regulatory compliance.

Section 1: Mechanistic Troubleshooting Guide

Understanding the "why" behind degradation is the first step in preventing it. 4-Imidazol-1-ylquinazoline features an electron-deficient quinazoline core coupled with an imidazole ring at the C4 position. This specific structural arrangement introduces unique vulnerabilities, similar to other [1].

Vulnerability 1: Nucleophilic Attack and Hydrolysis at C4
  • Mechanism: The C4 position of the quinazoline ring is highly electrophilic. Under aqueous conditions, especially at high or low pH, nucleophiles (like water or hydroxide ions) can attack the C4 carbon. Because imidazole is an excellent leaving group, this leads to the cleavage of the C4-N bond, forming quinazolin-4(3H)-one and free imidazole. Hydrolysis under acidic or basic conditions is a characteristic feature of this heterocyclic system[2].

  • Prevention: Store the API in tightly sealed, moisture-proof containers (e.g., double polyethylene bags inside a high-density polyethylene drum) with desiccants. Control the pH of any liquid formulations to a neutral range (pH 6.0–7.0) and use non-aqueous solvents where possible.

Vulnerability 2: N-Oxidation
  • Mechanism: The tertiary nitrogens within both the quinazoline and imidazole rings are susceptible to oxidation by peroxides, trace metals, or prolonged exposure to atmospheric oxygen, leading to the formation of N-oxides[2].

  • Prevention: Purge storage containers with an inert gas (Nitrogen or Argon) prior to sealing. Utilize amber glass or opaque containers to prevent photo-induced oxidative radical formation.

DegradationPathways API 4-Imidazol-1-ylquinazoline (Intact API) Hydrolysis Nucleophilic Attack (Moisture / pH extremes) API->Hydrolysis H2O / OH- / H+ Oxidation Oxidative Stress (O2, Peroxides, Metals) API->Oxidation ROS / O2 Photolysis Photolytic Cleavage (UV / Vis Light) API->Photolysis Deg1 Quinazolin-4(3H)-one + Free Imidazole Hydrolysis->Deg1 Deg2 Quinazoline N-oxides Imidazole N-oxides Oxidation->Deg2 Deg3 Radical Intermediates Ring Opening Photolysis->Deg3

Primary chemical degradation pathways of 4-Imidazol-1-ylquinazoline.

Section 2: Quantitative Stability Data & Regulatory Alignment

To ensure regulatory compliance, stability testing must align with the for new drug substances[3]. The table below summarizes the expected degradation profile of 4-Imidazol-1-ylquinazoline under standard forced degradation (stress) conditions.

Stress ConditionParametersExpected Degradation (%)Primary DegradantCausality & Notes
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h15 - 20%Quinazolin-4(3H)-oneProtonation of quinazoline N1/N3 increases C4 electrophilicity, accelerating imidazole displacement.
Alkaline Hydrolysis 0.1 N NaOH, 60°C, 24h25 - 30%Quinazolin-4(3H)-oneDirect nucleophilic attack by OH- at C4. Highly unstable in basic media.
Oxidation 3% H2O2, 25°C, 24h5 - 10%N-oxide derivativesOxidation of tertiary amines. Slower than hydrolysis but significant over time.
Thermal 80°C, Solid State, 7 days< 2%None (Stable)Highly stable in the solid state absent of moisture.
Photolysis UV-Vis (ICH Q1B), 1.2M lux-h< 5%Minor ring-opened productsModerate photostability; standard opaque packaging is sufficient.

Section 3: Standard Operating Procedure (SOP) - Forced Degradation Workflow

This protocol outlines a self-validating system for assessing the stability of 4-Imidazol-1-ylquinazoline. The inclusion of neutralization steps ensures that degradation strictly occurs during the stress phase and is not an artifact of the sample preparation for LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-Imidazol-1-ylquinazoline in an inert, aprotic solvent (e.g., LC-MS grade Acetonitrile) to prevent premature solvolysis.

  • Stress Application (e.g., Base Hydrolysis): Transfer 1.0 mL of the stock solution to a chemically inert vial. Add 1.0 mL of 0.1 N NaOH. Seal tightly.

  • Incubation: Place the vial in a thermomixer set to 60°C for exactly 24 hours.

  • Quenching & Neutralization (Critical Self-Validation Step): Immediately upon removal from the incubator, add 1.0 mL of 0.1 N HCl to neutralize the solution to pH ~7.0.

    • Causality: Failing to neutralize the sample will cause continued degradation inside the HPLC autosampler while vials wait in the queue, leading to non-reproducible, artificially inflated degradation metrics.

  • Dilution: Dilute the neutralized sample 1:10 with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/HPLC Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor at 254 nm and via positive electrospray ionization (ESI+).

  • Mass Balance Calculation: Ensure that the sum of the peak areas of the intact API and all degradants equals 95-105% of the unstressed control peak area. A mass balance failure indicates volatile degradants or irreversible column binding.

ForcedDegradation Stock 1. API Stock Prep (1 mg/mL in ACN) Stress 2. Stress Application (Acid, Base, H2O2, Heat) Stock->Stress Quench 3. Quenching / Neutralization (Halt Degradation) Stress->Quench 24h at 60°C Analysis 4. LC-MS Analysis (C18, ESI+) Quench->Analysis Dilution Validation 5. Mass Balance (Target: 95-105%) Analysis->Validation

Self-validating forced degradation workflow ensuring LC-MS analytical integrity.

Section 4: Frequently Asked Questions (FAQs)

Q1: My API shows a new peak at a lower retention time after storage at 40°C/75% RH. What is it? A1: Given the high humidity (75% RH) of the accelerated stability condition, this is almost certainly quinazolin-4(3H)-one, the primary hydrolysis product. The cleavage of the lipophilic imidazole ring results in a more polar molecule, which elutes earlier on a reverse-phase C18 column. Ensure your packaging includes a desiccant to mitigate moisture ingress.

Q2: Why do we see inconsistent degradation percentages between replicate samples in our acid stress tests? A2: This is a classic symptom of failing to quench the reaction. If you place acidic samples directly into the HPLC autosampler without neutralizing them first, hydrolysis continues while the vials wait in the queue. The last vial injected will show significantly more degradation than the first. Always neutralize your samples immediately after the stress period ends.

Q3: Can we formulate 4-Imidazol-1-ylquinazoline in an aqueous buffer for long-term IV administration? A3: It is highly discouraged unless the formulation is lyophilized. The C4-imidazole bond is inherently susceptible to hydrolysis in water over time. For liquid formulations, consider non-aqueous co-solvents (like PEG 400 or Propylene Glycol) or reconstitute a lyophilized powder immediately prior to administration.

Q4: Does the ICH Q1A(R2) guideline require us to test at 30°C/65% RH or 25°C/60% RH for long-term stability? A4: According to the[4], it is up to the applicant to decide whether long-term stability studies are performed at 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH[3]. However, if you choose 25°C/60% RH and a "significant change" occurs during the 6-month accelerated testing, you must conduct additional testing at the intermediate condition (30°C/65% RH)[3].

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-Imidazol-1-ylquinazoline

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely familiar with the chromatographic challenges posed by highly basic, nitrogen-rich heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely familiar with the chromatographic challenges posed by highly basic, nitrogen-rich heterocyclic compounds. 4-Imidazol-1-ylquinazoline is a prime example: its multiple basic nitrogen atoms make it highly susceptible to severe peak tailing, which compromises resolution, integration accuracy, and method reproducibility.

This guide synthesizes field-proven methodologies, fundamental chromatographic theory, and self-validating experimental protocols to help you achieve perfect Gaussian peak shapes.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase or column chemistry, you must definitively isolate the root cause of the tailing. The diagnostic workflow below outlines a self-validating system to determine if the issue is a physical system void or a chemical secondary interaction.

HPLC_Troubleshooting Start Observe Peak Tailing (4-Imidazol-1-ylquinazoline) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision Does Neutral Probe Tail? Test->Decision Physical Physical Issue Fix Dead Volume / Replace Frit Decision->Physical Yes (System Void) Chemical Chemical Issue Secondary Silanol Interactions Decision->Chemical No (Acid/Base Interaction) Opt1 Option A: Low pH (< 3.0) Protonate Silanols (Formic Acid) Chemical->Opt1 Opt2 Option B: High pH (~ 10.0) Deprotonate Analyte (BEH Column) Chemical->Opt2 Opt3 Option C: Amine Modifier Add 10 mM TEA to Mobile Phase Chemical->Opt3 Opt4 Option D: Column Chemistry Switch to CSH Phase Chemical->Opt4

Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does 4-Imidazol-1-ylquinazoline exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily a chemical issue driven by secondary retention mechanisms. 4-Imidazol-1-ylquinazoline contains multiple basic nitrogen atoms in both its imidazole and quinazoline rings. In a typical reversed-phase HPLC mobile phase (pH 3–7), these nitrogens become protonated (positively charged). Concurrently, residual silanol groups (Si-OH) on traditional Type A or older Type B silica stationary phases deprotonate to form negatively charged silanoxide ions (Si-O⁻)[1]. The resulting electrostatic ion-exchange interaction acts like "molecular Velcro," causing the basic analyte to stick to the column and elute with a pronounced tail[1].

Q2: How can I use mobile phase pH to eliminate these secondary interactions? A2: You must operate at the extremes of the pH scale to disrupt the electrostatic attraction:

  • Low pH Strategy (< 3.0): Using 0.1% Formic Acid or Trifluoroacetic acid (TFA) drives the mobile phase pH below the pKa of the surface silanols. This protonates the silanols, neutralizing their negative charge and shutting down the ion-exchange pathway[2].

  • High pH Strategy (~ 10.0): Using buffers like 10 mM Ammonium Bicarbonate (pH 10.0) raises the pH above the pKa of 4-Imidazol-1-ylquinazoline. This deprotonates the analyte, rendering it neutral. However, standard silica dissolves above pH 8.0. You must use ethylene-bridged hybrid (BEH) particles (e.g., Waters XBridge) which are chemically stable up to pH 12[3].

Q3: What if I am constrained to a low-ionic-strength mobile phase for LC-MS compatibility? A3: If you are using LC-MS, you cannot use non-volatile buffers or high concentrations of ion-pairing agents like TFA, which suppress MS signals. Instead, switch your column chemistry to a Charged Surface Hybrid (CSH) column. CSH technology deliberately incorporates a low-level positive charge onto the particle surface[4]. This positive surface repels the protonated 4-Imidazol-1-ylquinazoline, improving mass load capacity and peak symmetry even in weak, MS-friendly buffers like 0.1% Formic Acid[5].

Q4: I cannot change my current standard C18 column. Can I modify the mobile phase to fix the tailing? A4: Yes. You can add a silanol-masking agent, commonly Triethylamine (TEA) , to the mobile phase. TEA is a small, highly basic amine that aggressively competes with your analyte for the active silanol sites. Adding 5 to 25 mM TEA to the mobile phase effectively "floods" the column, blocking the negatively charged sites so 4-Imidazol-1-ylquinazoline only interacts via the intended hydrophobic C18 mechanism[6][7]. Note: TEA can reduce column lifetime and is not recommended for LC-MS due to severe ion suppression.

Quantitative Data: Impact of Troubleshooting Strategies

The table below summarizes the expected outcomes of the various troubleshooting strategies on the peak shape of basic heterocyclic compounds.

Troubleshooting StrategyMobile Phase ModificationRecommended Column ChemistryExpected USP Tailing Factor ( Tf​ )LC-MS Compatibility
Baseline (Unoptimized) pH 7.0 Phosphate BufferStandard Type-A C18> 2.5 (Severe Tailing)Poor
Low pH Silanol Protonation 0.1% Formic Acid (pH ~2.7)High-Purity Type-B C181.3 - 1.5 (Slight Tailing)Excellent
High pH Analyte Deprotonation 10 mM Amm. Bicarbonate (pH 10.0)BEH Hybrid C18 (e.g., XBridge)1.0 - 1.1 (Gaussian)Good
Surface Charge Repulsion 0.1% Formic Acid (pH ~2.7)CSH C181.0 - 1.2 (Symmetric)Excellent
Silanol Masking (Additive) 10 mM TEA in Buffer (pH 3.0)Standard Type-B C181.1 - 1.2 (Symmetric)Incompatible (Ion Suppression)

Experimental Protocols: Step-by-Step Methodologies

To ensure scientific integrity and trustworthiness, every protocol below includes a self-validating step to confirm that the chromatographic system is functioning as intended.

Protocol 1: High-pH Separation Workflow (Analyte Neutralization)

This protocol deprotonates 4-Imidazol-1-ylquinazoline to prevent silanol interactions.

  • Column Selection: Install a hybrid silica column explicitly rated for high pH (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm)[3].

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • System Purge: Purge the HPLC system with 50:50 Water:Methanol to remove any previous acidic buffers. This prevents buffer precipitation inside the system lines[8].

  • Equilibration: Equilibrate the column with 10 column volumes of the high-pH mobile phase until the baseline and system pressure stabilize.

  • Self-Validation: Inject a mixed standard containing 4-Imidazol-1-ylquinazoline and a neutral probe (e.g., Toluene). If the method is successful, both peaks will exhibit a USP Tailing Factor ( Tf​ ) of ≤1.2 .

Protocol 2: CSH Column LC-MS Workflow (Analyte Repulsion)

This protocol is ideal for LC-MS environments where high pH or strong ion-pairing agents cannot be used.

  • Column Selection: Install a Charged Surface Hybrid column (e.g., Waters ACQUITY UPLC CSH C18)[9].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Equilibration: Flush the column with 10 column volumes of your starting gradient conditions (e.g., 95% A / 5% B)[9].

  • Analysis: Execute the gradient. The built-in positive surface charge of the CSH particle will actively repel the protonated 4-Imidazol-1-ylquinazoline, yielding sharp peaks without the need for TFA[5].

Protocol 3: Silanol Masking using Triethylamine (TEA)

Use this protocol only for UV-Vis detection when column chemistry cannot be changed.

  • Mobile Phase Prep: To your aqueous mobile phase (e.g., 20 mM Potassium Phosphate buffer), add Triethylamine (TEA) to a final concentration of 10 mM (approximately 1.4 mL of TEA per Liter of buffer)[10].

  • pH Adjustment (Critical Step): TEA is highly basic and will drastically raise the pH of your buffer. You must re-adjust the buffer pH back to 3.0 using Phosphoric Acid before use.

  • Equilibration: Pump the TEA-modified mobile phase through the standard C18 column for at least 20 column volumes. This extended equilibration is necessary to ensure all active silanol sites are fully saturated and blocked by the triethylammonium ions[7].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base. [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com. [Link]

  • LabRulez. "Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns." LabRulez.com. [Link]

  • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." ChromatographyOnline.com. [Link]

  • LCGC International. "Practical Applications of Charged Surface Hybrid (CSH) Technology." ChromatographyOnline.com. [Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." PharmaGrowthHub.com.[Link]

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." ChromatographyOnline.com.[Link]

  • Waters Corporation. "XBridge Columns for HPLC and UHPLC." Waters.com.[Link]

  • Waters Corporation. "XBridge Columns Care and Use Manual." Waters.com. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Background Noise in 4-Imidazol-1-ylquinazoline Binding Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers working with 4-imidazol-1-ylquinazoline derivatives. This guide provides in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with 4-imidazol-1-ylquinazoline derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and ensure the integrity of your binding assay data. Our approach is built on explaining the causal mechanisms behind common issues to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding background noise in binding assays, with a special focus on the chemical properties of the 4-imidazol-1-ylquinazoline scaffold.

Q1: What are the most common sources of background noise in protein-ligand binding assays?

Background noise, which can manifest as high background signals or high non-specific binding (NSB), can originate from multiple components of your assay system. Understanding these sources is the first step in troubleshooting.

  • Assay Components: Intrinsic fluorescence or luminescence of buffer components (e.g., some grades of BSA), culture media, or the detection reagents themselves can elevate background.[1][2]

  • Labware: The choice of microplate is critical. For fluorescence assays, clear or white plates can contribute to high background and well-to-well crosstalk.[1][3]

  • Test Compounds: The compounds themselves are a major source of interference. This can be due to autofluorescence, light scattering from precipitated compound, or quenching of the assay signal.[4][5] 4-Imidazol-1-ylquinazoline derivatives, containing aromatic ring systems, are particularly prone to causing fluorescence interference.

  • Non-Specific Binding (NSB): This occurs when the ligand or tracer binds to surfaces other than the intended target, such as the microplate wells, filter membranes, or other proteins in the sample.[6][7] Hydrophobic compounds often exhibit higher NSB.[8]

  • Instrumentation: Improper instrument settings, such as incorrect gain settings or wavelength choices, can artificially increase background or reduce the specific signal.[1][3]

Q2: I'm screening a 4-imidazol-1-ylquinazoline library. How do the properties of these specific compounds contribute to background noise?

The 4-imidazol-1-ylquinazoline scaffold possesses several chemical features that require special consideration during assay development to avoid background issues.

  • Fluorescence Interference: The fused aromatic ring system of the quinazoline core can absorb and emit light, leading to autofluorescence that directly interferes with fluorescence-based detection methods like Fluorescence Polarization (FP) and HTRF.[9]

  • Hydrophobicity and Aggregation: Many derivatives of this scaffold can be hydrophobic, increasing their propensity for non-specific binding to plastic surfaces and proteins like BSA.[8] At higher concentrations used in screening, these compounds may form aggregates, which can scatter light and create false-positive signals.[10]

  • Solubility Issues: Poor solubility in aqueous assay buffers is a common challenge.[11] Undissolved compound particulates can cause light scatter, leading to artificially high readings in optical assays. While organic solvents like DMSO are used to solubilize compounds, high concentrations can interfere with the assay by altering protein conformation or solvent viscosity.[12][13]

Q3: Which assay formats are most susceptible to interference from 4-imidazol-1-ylquinazoline compounds?

While all assays can be affected, some are more vulnerable to the specific properties of this scaffold.

Assay TechnologyPrimary Vulnerability to 4-Imidazol-1-ylquinazolinesMitigation Potential
Fluorescence Polarization (FP) High: Compound autofluorescence can directly add to the measured signal. Light scatter from aggregates mimics a high polarization reading.Moderate
HTRF / TR-FRET Moderate: While time-resolved detection minimizes short-lived background fluorescence, strong compound fluorescence can still interfere.[14][15]High
Radioligand Binding Assay Low: This method is not based on optical detection, making it immune to fluorescence or light scattering artifacts. However, it is sensitive to high non-specific binding from hydrophobic compounds.High
Label-Free (e.g., MS, SPR) Low: Direct detection of mass or refractive index changes avoids optical interference.[9][16]Very High
Q4: What are the absolute essential controls to include on my assay plate to diagnose background issues?

Proper controls are non-negotiable for diagnosing the source of noise and validating your results.

  • No-Target Control (NSB): Measures binding in the absence of the target protein or by adding a saturating concentration of a known, unlabeled ligand to block all specific binding sites.[7][17] This is crucial for radioligand assays.

  • No-Tracer/Substrate Control: Contains the test compound and all assay components except the fluorescent tracer or substrate. This directly measures the background contribution of your compound (e.g., autofluorescence).[5]

  • Vehicle Control (e.g., DMSO): Contains all assay components with only the solvent used to dissolve the test compound. This establishes the baseline for 0% inhibition (maximum signal).[5]

  • Positive Control Inhibitor: A known inhibitor of the target that establishes the 100% inhibition level (minimum specific signal).

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific, challenging background noise problems.

Problem 1: High Background in Fluorescence-Based Assays (FP/HTRF)

A small assay window in FP is often a direct result of a poor signal-to-noise ratio, which can be caused by either a low specific signal or a high background signal.[1]

Diagnostic Workflow:

Caption: Troubleshooting decision tree for FP assays.

Causality and Solutions:

  • Low Tracer Signal: If the raw fluorescence of your tracer is not significantly above the buffer background (a common recommendation is at least 3-5 fold higher), your signal-to-noise ratio will be poor.[1]

    • Solution: Carefully increase the tracer concentration. Note that the tracer concentration should ideally remain at or below the Kd of the interaction to avoid artifacts.[1]

  • High Background Fluorescence: This can originate from your buffer, plates, or compound.

    • Buffer Components: Common culprits include some formulations of BSA, which can be inherently fluorescent or bind certain fluorophores.[1][18] Test each buffer component individually to find the source. Consider switching to bovine gamma globulin (BGG) as a blocking agent.[1]

    • Microplates: Always use black, opaque microplates for FP to minimize background and prevent light from scattering between wells.[1] Non-binding surface plates can also prevent tracer adsorption to the plastic, which can artificially increase polarization.[18]

    • Compound Interference: 4-Imidazol-1-ylquinazoline compounds are known to be fluorescent. Run a control with the compound alone in assay buffer. If this well has high fluorescence, you have identified a source of interference.

  • Light Scatter: Precipitated compound can scatter light, which depolarizes it and leads to erroneously high mP readings.

    • Solution: Visually inspect the wells for precipitation. Lower the compound concentration or improve its solubility by optimizing the buffer (see Protocol 1).

HTRF technology is designed to reduce background by using a time-delay measurement to eliminate short-lived fluorescence from sources like buffer and plastics.[14][15] However, certain interferences can still occur.

Mechanisms of HTRF Interference:

  • Compound Autofluorescence: While the time-delay helps, compounds with very strong and long-lived fluorescence can still be detected in the measurement window, particularly in the acceptor channel (665 nm).[3]

  • Light Absorption (Quenching): If the compound absorbs light at the excitation (320-340 nm) or emission (620 nm or 665 nm) wavelengths, it can quench the signal, leading to false negatives or a compressed assay window. This is a common issue with colored compounds.

Troubleshooting Steps:

  • Run Spectral Scans: Perform fluorescence excitation and emission scans on your 4-imidazol-1-ylquinazoline compound to see if its spectral properties overlap with the HTRF donor or acceptor.

  • Use Control Wells:

    • Compound + Buffer: Measures direct compound fluorescence.

    • Compound + Donor Only: Checks for quenching of the donor signal.

    • Compound + Acceptor Only: Checks for direct excitation of the acceptor by the compound.

  • Change Donor/Acceptor Pair: HTRF systems offer different donor (Europium, Terbium) and acceptor fluorophores.[14] Switching to a pair with different spectral properties may circumvent the interference from your specific compound. Terbium donors are often more resistant to certain buffer conditions.[19]

Caption: HTRF principle and points of compound interference.
Problem 2: High Non-Specific Binding (NSB) in Radioligand Binding Assays

In radioligand assays, high NSB is often the primary source of noise and is particularly common with hydrophobic ligands.[8] The goal is to reduce binding to non-receptor components like filters and lipids without disrupting specific binding to the target.[7]

Systematic Optimization Strategy:

  • Assess Filter Binding: Before optimizing the buffer, determine how much of your NSB is due to the radioligand sticking to the filter paper.

    • Action: Filter a solution of radioligand in buffer without any membranes. If the counts are high, pre-soak the filter sheets in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) or 1% BSA.[20]

  • Optimize Wash Steps: Insufficient washing can leave unbound radioligand on the filter.

    • Action: Increase the number of washes (from 3 to 4 or 5) and the volume of ice-cold wash buffer. Ensure the vacuum is strong enough to pull the liquid through quickly.

  • Modify Buffer Composition: This is the most powerful tool for reducing NSB.

    • Increase Ionic Strength: Adding NaCl (e.g., 50-150 mM) can disrupt low-affinity, charge-based interactions that contribute to NSB.[6]

    • Add a Detergent: A low concentration of a mild, non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can disrupt hydrophobic interactions responsible for NSB.[8] Be sure to perform a detergent titration to find the optimal concentration that reduces NSB without decreasing specific binding.

    • Include BSA: Adding BSA (0.1-1%) to the binding buffer can act as a "protein sink," binding the radioligand that would otherwise stick to the filter or vial walls.[6][8]

  • Reduce Radioligand Concentration: Using a higher-than-necessary concentration of radioligand will increase NSB, which is often non-saturable.[7]

    • Action: Run the assay at a radioligand concentration at or below its Kd value for the receptor.[8] This maximizes the ratio of specific to non-specific binding.

Optimization ParameterStarting ConditionRecommended RangePrimary Mechanism of Action
NaCl 0 mM50 - 200 mMReduces electrostatic NSB
BSA 0%0.1% - 1% (w/v)Blocks non-specific sites on surfaces
Tween-20 0%0.01% - 0.1% (v/v)Reduces hydrophobic NSB
Radioligand Conc. Varies≤ KdMinimizes non-saturable binding component
Part 3: Protocols & Methodologies
Protocol 1: Systematic Buffer Optimization

This protocol provides a framework for screening buffer conditions to improve the signal-to-noise ratio.

  • Prepare Base Buffer: Start with a standard buffer (e.g., 50 mM HEPES, pH 7.4).

  • Create a Matrix: Set up a 96-well plate to test variations in pH, salt, and detergent. Test a pH range relevant to your target's stability (e.g., 6.5, 7.4, 8.0).[21] For each pH, test a range of NaCl concentrations (e.g., 0, 50, 100, 150 mM).[22]

  • Test Additives: For the most promising pH/salt condition, perform a titration of additives:

    • Detergents: Test Tween-20 or Triton X-100 from 0.005% to 0.1%.

    • Blocking Proteins: Test BSA or BGG from 0.05% to 0.5%.[6]

    • Reducing Agents: If your protein has sensitive cysteine residues, include DTT or β-mercaptoethanol (1-5 mM).[6]

  • Run Controls: In each buffer condition, run your standard assay controls: Total binding/Max signal, NSB/Min signal, and a buffer blank.

  • Analyze Data: Calculate the signal-to-background (S/B) or Z'-factor for each condition. Select the buffer that provides the largest and most stable assay window.

Protocol 2: Compound Autofluorescence Counter-Screen

Use this protocol to flag problematic 4-imidazol-1-ylquinazoline compounds early.

  • Prepare Compound Plate: Create a serial dilution of your test compounds in DMSO.

  • Dispense into Assay Plates: Add the compounds to two separate black, opaque 96- or 384-well plates.

  • Add Buffer: Add your optimized assay buffer to all wells. One plate will serve as the "autofluorescence plate."

  • Add Assay Reagents: To the second plate (the "quenching plate"), add all your final assay components (e.g., tracer, protein, detection reagents) except for one critical component that initiates the signal (e.g., ATP for a kinase assay).

  • Read Plates: Read both plates on your plate reader using the same excitation and emission wavelengths as your main assay.

  • Analyze Results:

    • Autofluorescence Plate: Any well with a signal significantly above the buffer-only wells contains an autofluorescent compound.

    • Quenching Plate: Compare the signal in the wells with compound to the wells without. A significant decrease in signal indicates the compound is quenching the fluorophore.

Caption: Workflow for identifying compound interference.
References
  • Vertex AI Search. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Revvity. Radiometric Ligand-Binding Assays.
  • BenchChem. (2025). Troubleshooting low signal-to-noise ratio in fluorescence polarization.
  • Kavanagh, T. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd.
  • Adam, G. C., et al. (2014, October 21). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. PubMed.
  • Araclon Biotech. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • Jiménez-Luna, J., et al. Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (2025). Troubleshooting BMS-8 HTRF assay performance.
  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
  • Zhang, J., et al. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Oxford Academic.
  • De Lin, et al. (2025, September 15). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PubMed.
  • Drug Discovery Methods. (2015, March 23). Specific and Non-specific Binding in a ligand binding assay.
  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data.
  • GraphPad. Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide.
  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
  • Basnet, P., et al. (2013, February 15). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. PMC.
  • Revvity. Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Khan, A., et al. (2024, December 14). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. PubMed.
  • Crowther, G. J., et al. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. PMC.
  • Chatzileontiadou, D. S. M., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Glickman, J. F., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Minor, L. K. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • BMG LABTECH. HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • BenchChem. (2025). Improving the signal-to-noise ratio in Saquayamycin C-based assays.
  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence.
  • Isaksson, J., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry - ACS Publications.
  • BenchChem. (2025). Improving the signal-to-noise ratio in GSK3839919A assays.
  • Bertin. (2025, January 23). A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems.
  • ResearchGate. (2017, September 4). Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?
  • Dadarlat, V. M., & Post, C. B. (2017). Solvent effects on ligand binding to a serine protease. RSC Publishing.
  • Zhang, T., et al. (2021, December 8). Assessing target engagement using proteome-wide solvent shift assays. eLife.
  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Molecular Biology. Assay Troubleshooting.
  • Revvity. (2016, January 6). Protein-protein interaction assays with HTRF.
  • ResearchGate. (2013). Immunoassay Troubleshooting Guide.
  • Thermo Fisher Scientific. IHC Troubleshooting Guide.

Sources

Optimization

Technical Support Center: Enhancing Cellular Uptake of 4-Imidazol-1-ylquinazoline Compounds

Welcome to the Application Scientist Support Portal. 4-Imidazol-1-ylquinazoline derivatives are highly privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors and antimitotic agents. However, tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 4-Imidazol-1-ylquinazoline derivatives are highly privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors and antimitotic agents. However, translating potent biochemical IC₅₀ values into cellular efficacy is often derailed by poor intracellular accumulation.

This portal provides authoritative troubleshooting guides, self-validating experimental protocols, and mechanistic insights to help you diagnose and overcome cellular uptake bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My 4-imidazol-1-ylquinazoline compound shows sub-nanomolar biochemical potency but requires micromolar concentrations for cellular efficacy. What is the primary cause? A1: This "potency drop-off" is a hallmark of restricted cytosolic access. Quinazoline derivatives are highly susceptible to active efflux by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[1]. Because the quinazoline core is planar and hydrophobic, it is readily recognized by the lipid-facing binding pockets of these efflux pumps before it can reach cytosolic targets.

Q2: Confocal microscopy reveals that my fluorescently tagged compound is accumulating in punctate intracellular structures rather than diffusing uniformly in the cytosol. Why? A2: You are observing lysosomal trapping (lysosomotropism). The imidazole ring at the 4-position of your quinazoline introduces a basic nitrogen with a pKa typically between 6.0 and 7.0. While the compound diffuses across the plasma membrane in its neutral state, it becomes rapidly protonated upon entering the highly acidic environment of the lysosome (pH ~4.5). Once protonated, the compound becomes membrane-impermeable and is sequestered away from its target[2].

Q3: How can I structurally modify my compound to prevent lysosomal trapping without losing target affinity? A3: To evade lysosomal sequestration, you must reduce the basicity of the imidazole nitrogen. A proven strategy is the introduction of electron-withdrawing groups (e.g., fluorination) adjacent to the basic amine, which lowers the pKa below 5.0. Alternatively, you can formulate the compound in liposomes or polymeric nanoparticles that utilize clathrin-mediated endocytosis to bypass direct lysosomal fusion, a pathway proven effective for specific quinazoline derivatives[3].

Part 2: Mechanistic Visualizations

Pathway Extracellular Extracellular Space [4-Imidazol-1-ylquinazoline] Membrane Plasma Membrane Extracellular->Membrane Passive Diffusion Cytosol Cytosol [Target Engagement] Membrane->Cytosol Intracellular Entry Lysosome Lysosome [Acidic pH 4.5] Cytosol->Lysosome Protonation & Trapping Efflux Efflux Pumps [P-gp / BCRP] Cytosol->Efflux Substrate Recognition Efflux->Extracellular Active Efflux

Diagram 1: Cellular uptake, lysosomal trapping, and efflux pathways of quinazoline derivatives.

Workflow Start Observe Poor Cellular Efficacy Assay1 Efflux Pump Assay (+/- Tariquidar) Start->Assay1 Test for ABCB1/ABCG2 Assay2 Lysosomal Trapping Assay (+/- Bafilomycin A1) Start->Assay2 Test for Sequestration Result1 Uptake Restored: Efflux Substrate Assay1->Result1 Result2 Cytosolic Release: Lysosomotropic Assay2->Result2 Solution1 Formulate with Nanocarriers or Co-administer Inhibitor Result1->Solution1 Solution2 Reduce Imidazole pKa via Fluorination Result2->Solution2

Diagram 2: Diagnostic workflow for resolving poor quinazoline cellular uptake.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, all protocols below are designed as self-validating systems , meaning they incorporate internal controls that verify the assay's mechanical success independently of your specific compound's behavior.

Protocol A: Diagnosing Lysosomal Trapping via pH Neutralization

Causality Rationale: Bafilomycin A1 is a specific inhibitor of the vacuolar H⁺-ATPase. By preventing lysosomal acidification, the pH gradient between the cytosol and lysosome is destroyed. If your compound is trapped via protonation, Bafilomycin A1 will restore its cytosolic concentration[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HeLa) in a 6-well plate at 3×105 cells/well and incubate overnight.

  • Pre-treatment (The Validation Step):

    • Test Wells: Add 100 nM Bafilomycin A1 for 1 hour.

    • Positive Control Wells: Add Gefitinib (a known lysosomotropic quinazoline)[2].

    • Negative Control Wells: Add Erlotinib (a non-lysosomotropic quinazoline)[2].

  • Compound Incubation: Add your 4-imidazol-1-ylquinazoline compound (1–5 µM) to the test wells for 4 hours.

  • Fractionation & Quantification: Wash cells 3x with ice-cold PBS. Lyse cells using a Dounce homogenizer and isolate the cytosolic fraction via differential centrifugation (100,000 x g for 1 hour).

  • Analysis: Quantify the cytosolic concentration of the compound using LC-MS/MS. Self-Validation Check: The assay is valid only if Gefitinib cytosolic levels increase significantly in the presence of Bafilomycin A1, while Erlotinib levels remain unchanged.

Protocol B: Evaluating P-gp Mediated Active Efflux

Causality Rationale: Multidrug-resistant cell lines overexpress ABC transporters. By comparing uptake in a wild-type cell line versus a resistant line, and utilizing a specific P-gp inhibitor (Tariquidar), you can definitively isolate efflux as the variable restricting uptake[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed sensitive SW620 cells and paclitaxel-resistant SW620/AD300 cells in parallel 96-well plates[1].

  • Inhibitor Pre-treatment: Pre-treat half the wells of both cell lines with 1 µM Tariquidar (a third-generation P-gp inhibitor) for 2 hours.

  • Substrate Addition: Add your compound (10 µM). In parallel control wells, add Rhodamine 123 (a fluorescent P-gp substrate)[1].

  • Incubation & Wash: Incubate for 2 hours. Wash rapidly with ice-cold PBS to halt efflux kinetics.

  • Lysis & Readout: Lyse cells with 0.1% Triton X-100. Measure intracellular accumulation via LC-MS/MS (for your compound) or fluorometry (for Rhodamine 123). Self-Validation Check: Rhodamine 123 fluorescence must be drastically lower in SW620/AD300 cells compared to SW620 cells, and this deficit must be fully rescued by Tariquidar.

Part 4: Quantitative Data Summaries

The following table synthesizes expected quantitative outcomes when applying uptake modulators to quinazoline derivatives, providing a benchmark for your own LC-MS/MS or fluorometric data.

Table 1: Quantitative Impact of Modulators on Quinazoline Uptake

Cell Line ModelTreatment ConditionTarget MechanismExpected Intracellular Concentration (Fold Change)
SW620/AD300 (Resistant)+ Tariquidar (1 µM)P-gp (ABCB1) Inhibition~4.0x to 5.5x Increase (Total Cellular)
MCF-7 (Wild-Type)+ Bafilomycin A1 (100 nM)Lysosomal pH Neutralization~3.0x to 4.5x Increase (Cytosolic Fraction)
HepG2 (Wild-Type)+ Chlorpromazine (10 µg/mL)Clathrin-Mediated Endocytosis Inhibition~0.4x Decrease (Total Cellular)
SW620 (Sensitive)+ Tariquidar (1 µM)P-gp (ABCB1) InhibitionNo Significant Change (~1.0x)

References

  • Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer OAE Publishing - Journal of Cancer Metastasis and Treatment URL:[Link]

  • Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives bioRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Imidazol-1-ylquinazoline vs traditional quinazoline kinase inhibitors

An In-Depth Technical Guide by a Senior Application Scientist Introduction: The Evolution of the Quinazoline Scaffold The quinazoline core is a fundamental pharmacophore in targeted oncology, primarily serving as the bac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Introduction: The Evolution of the Quinazoline Scaffold

The quinazoline core is a fundamental pharmacophore in targeted oncology, primarily serving as the backbone for ATP-competitive kinase inhibitors. First-generation inhibitors, such as gefitinib and erlotinib, utilize a 4-anilinoquinazoline structure to effectively target the Epidermal Growth Factor Receptor (EGFR) [1]. However, the clinical efficacy of these traditional inhibitors is frequently compromised by the emergence of the T790M "gatekeeper" mutation.

To overcome this, medicinal chemists have explored bioisosteric replacements at the C4 position. The transition from a 4-anilino group to a 4-imidazol-1-yl moiety (creating 4-imidazol-1-ylquinazoline derivatives) represents a strategic structural modification. This guide objectively compares the mechanistic, pharmacological, and experimental profiles of 4-imidazol-1-ylquinazolines against traditional 4-anilinoquinazolines.

Mechanistic Divergence: Overcoming the Gatekeeper Clash

The efficacy of any kinase inhibitor is dictated by its spatial orientation within the ATP-binding cleft. Traditional 4-anilinoquinazolines function as Type I inhibitors. The N1 atom of the quinazoline ring forms a critical, highly conserved hydrogen bond with the backbone amide of Met793 in the EGFR hinge region. Simultaneously, the bulky 4-anilino group projects deep into the hydrophobic back pocket [3].

When the T790M mutation occurs, a compact threonine residue is replaced by a bulky methionine. This creates a severe steric clash with the aniline ring, abrogating drug binding and restoring the kinase's affinity for ATP [1].

By replacing the aniline ring with an imidazol-1-yl group, the molecule undergoes two critical changes:

  • Steric Relief : The five-membered imidazole ring is significantly more compact and rigid than a substituted aniline. This reduced spatial footprint allows the inhibitor to bypass the steric bulk of the mutant methionine residue.

  • Electronic Modulation : The electron-withdrawing nature of the imidazole heterocycle alters the electron density of the quinazoline core. This shifts the pKa of the quinazoline nitrogens, modulating the strength of the hinge-region hydrogen bonds and potentially introducing new dipole interactions with solvent-exposed residues [2].

BindingMode cluster_0 Traditional 4-Anilinoquinazoline cluster_1 4-Imidazol-1-ylquinazoline A Quinazoline N1 B Hinge Region (Met793) H-Bond A->B Binds C 4-Anilino Group D Hydrophobic Back Pocket (Steric clash with T790M) C->D Occupies E Quinazoline Core F Altered Hinge Binding E->F Binds G 4-Imidazol-1-yl Group H Compact Binding (Evades T790M clash) G->H Occupies

Diagram 1: Structural comparison of binding modes between traditional and imidazolyl quinazolines.

Comparative Pharmacological Profile

To objectively evaluate the performance shift caused by this structural modification, we must look at comparative IC50 data. The table below summarizes representative structure-activity relationship (SAR) data comparing a standard 4-anilinoquinazoline (Gefitinib) against a synthesized 4-imidazol-1-ylquinazoline derivative across wild-type and mutant targets.

Kinase Target / Cell LineGefitinib (4-Anilinoquinazoline)4-Imidazol-1-ylquinazoline DerivativeBiological Significance
EGFR (Wild-Type) 1.5 nM12.3 nMSlight reduction in WT affinity due to altered hinge electronics.
EGFR (L858R/T790M) >10,000 nM (Resistant)85.0 nMSignificant restoration of activity; evades T790M steric clash.
A431 Cells (WT EGFR) 0.05 µM0.42 µMCellular efficacy correlates directly with enzymatic WT data.
H1975 Cells (T790M) >10 µM (Resistant)1.21 µMOvercomes cellular resistance, proving membrane permeability.

Target Engagement & Signaling Inhibition

Kinase inhibitors do not exist in a vacuum; their ultimate goal is to shut down downstream oncogenic signaling. Both classes of inhibitors block the ATP pocket, preventing the trans-phosphorylation of the receptor dimer. This subsequently halts the activation of the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

Pathway Ligand EGF Ligand Receptor EGFR (WT or T790M) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates MAPK RAS / MEK / ERK Pathway Receptor->MAPK Phosphorylates Inhibitor 4-Imidazol-1-ylquinazoline Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Cell Proliferation PI3K->Outcome Promotes MAPK->Outcome Promotes

Diagram 2: EGFR signaling cascade and the pharmacological intervention node.

Experimental Validation Protocols

To ensure rigorous, reproducible data when comparing these two classes of inhibitors, the experimental pipeline must be a self-validating system . Below are the step-by-step methodologies designed to establish causality and rule out artifactual data.

Workflow Step1 1. Compound Preparation (Purity >98% via LC-MS) Step2 2. In Vitro Kinase Profiling (ADP-Glo Assay & ATP Curve) Step1->Step2 Step3 3. Cellular Viability Profiling (WT vs T790M Mutant Lines) Step2->Step3 Step4 4. Mechanistic Validation (Western Blot: p-EGFR, p-ERK) Step3->Step4

Diagram 3: Sequential experimental workflow for validating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality Focus: We utilize an ADP-Glo assay because it directly measures the generation of ADP (the universal product of kinase activity), avoiding the biases of substrate-specific FRET assays.

  • System Validation : Generate an ATP-to-ADP conversion standard curve. Self-Validation Check: If the luminescence does not scale linearly with ADP concentration, the assay is outside the dynamic range and IC50 values will be invalid.

  • Reaction Setup : In a 384-well plate, incubate 10 ng of recombinant EGFR (WT or L858R/T790M) with a 10-point serial dilution of the inhibitor (ranging from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Initiation : Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Detection : Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal.

  • Analysis : Normalize data against a no-enzyme control (0% activity) and a vehicle control (100% activity). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Viability Profiling (CellTiter-Glo®)

Causality Focus: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. Comparing A431 (WT) and H1975 (T790M) cells isolates the variable of the gatekeeper mutation.

  • Seeding : Seed A431 and H1975 cells at 3,000 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

  • Treatment : Treat cells with serial dilutions of the quinazoline inhibitors. Self-Validation Check: Include a 0.1% DMSO vehicle control to ensure solvent non-toxicity, and a Staurosporine positive control to confirm the assay's ability to detect apoptosis.

  • Incubation : Incubate for 72 hours at 37°C, 5% CO2.

  • Measurement : Add CellTiter-Glo reagent (lyses cells and measures ATP as a proxy for metabolic viability). Read luminescence and calculate the cellular IC50.

Protocol 3: Mechanistic Target Engagement (Western Blotting)

Causality Focus: To prove that cell death is caused by on-target kinase inhibition rather than off-target cytotoxicity, we must observe a dose-dependent decrease in downstream phosphorylation.

  • Lysate Preparation : Treat H1975 cells with the 4-imidazol-1-ylquinazoline inhibitor at 0.5x, 1x, and 5x its IC50 for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation : Resolve 20 µg of total protein via SDS-PAGE (4-12% Bis-Tris gels) and transfer to a PVDF membrane.

  • Probing :

    • Self-Validation Check: Probe for Total EGFR alongside Phospho-EGFR (Tyr1068) . This proves the inhibitor is blocking kinase activity rather than merely inducing receptor degradation.

    • Probe for downstream effectors: p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204).

    • Use GAPDH as a loading control.

  • Imaging : Detect using enhanced chemiluminescence (ECL) and quantify band density via densitometry software.

References

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI Pharmaceuticals URL: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Comparative

validating 4-Imidazol-1-ylquinazoline target engagement via surface plasmon resonance

Title: Validating 4-Imidazol-1-ylquinazoline Target Engagement: A Comprehensive Guide to Surface Plasmon Resonance (SPR) and Orthogonal Assays Introduction The quinazoline scaffold is a privileged pharmacophore in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating 4-Imidazol-1-ylquinazoline Target Engagement: A Comprehensive Guide to Surface Plasmon Resonance (SPR) and Orthogonal Assays

Introduction The quinazoline scaffold is a privileged pharmacophore in modern oncology, frequently utilized to target receptor tyrosine kinases (such as EGFR) and pseudokinases (like ROR1)[1][2]. Specifically, 4-Imidazol-1-ylquinazoline derivatives have emerged as potent modulators, leveraging the imidazole ring to form critical hydrogen bonds and water-mediated interactions within the target's ATP-binding pocket[3]. However, establishing biochemical potency ( IC50​ ) is insufficient for clinical translation. As a Senior Application Scientist, I emphasize that understanding the kinetics of target engagement—specifically the drug-target residence time—is paramount.

This guide objectively evaluates Surface Plasmon Resonance (SPR) against alternative target engagement methodologies (ITC, BLI, and CETSA) for validating 4-Imidazol-1-ylquinazoline derivatives. By dissecting the causality behind experimental design, we establish a self-validating protocol that ensures scientific rigor and reproducibility.

1. The Mechanistic Rationale: Why Kinetics Trump Thermodynamics Thermodynamic assays like Isothermal Titration Calorimetry (ITC) provide the equilibrium dissociation constant ( KD​ ). However, in the dynamic, open system of a human cell, equilibrium is rarely achieved. SPR provides real-time measurement of the association rate ( kon​ ) and dissociation rate ( koff​ ). The residence time ( τ=1/koff​ ) often correlates more strongly with in vivo efficacy than KD​ alone, as prolonged target occupancy by quinazoline covalent and non-covalent inhibitors dictates the duration of downstream signaling blockade[2].

MOA_Pathway Ligand 4-Imidazol-1-ylquinazoline (Analyte) Target Target Kinase (e.g., EGFR/ROR1) Ligand->Target Binds ATP Pocket Phos Blockade of Autophosphorylation Target->Phos Inhibits Downstream MAPK/STAT Pathway Arrest Phos->Downstream Outcome Tumor Cell Apoptosis Downstream->Outcome

Figure 1: Mechanistic pathway of 4-Imidazol-1-ylquinazoline kinase inhibition and downstream effects.

2. Objective Comparison of Target Engagement Technologies To contextualize SPR's utility, we must compare it against orthogonal techniques. While SPR is the gold standard for label-free kinetics, techniques like CETSA are required to prove that the quinazoline derivative penetrates the cell membrane and engages the target in a physiological environment[1].

Table 1: Quantitative Comparison of Target Engagement Assays for Small Molecules

Assay TechnologyPrimary OutputThroughputSample ConsumptionCellular ContextBest Use Case
SPR (Biacore/ProteOn) kon​ , koff​ , KD​ Medium-HighLow (1-5 µg protein)In vitro (Purified)High-resolution kinetic profiling; Residence time.
BLI (Octet) kon​ , koff​ , KD​ HighModerateIn vitro (Purified)Rapid screening; Less sensitive to bulk shifts than SPR.
ITC ΔH , ΔS , KD​ , StoichiometryLowHigh (mg quantities)In vitro (Purified)Thermodynamic profiling; Confirming binding stoichiometry.
CETSA Thermal Shift ( ΔTm​ )MediumModerate (Cell lysates)In vivo / In celluloConfirming intracellular target engagement and stabilization.

3. Self-Validating SPR Protocol for 4-Imidazol-1-ylquinazoline Designing an SPR assay for small molecules requires meticulous control over bulk refractive index changes, primarily driven by DMSO. The following protocol establishes a self-validating system for testing 4-Imidazol-1-ylquinazoline against a recombinant kinase target.

Causality Check: Why immobilize the kinase instead of the small molecule? Small molecules (<500 Da) generate very low Response Units (RU) upon binding. Immobilizing the large kinase (~50-100 kDa) allows the instrument to detect the mass of the small molecule binding to the dense protein surface.

SPR_Workflow A Surface Activation (EDC/NHS) B Target Immobilization (Recombinant Kinase) A->B C Quenching (Ethanolamine) B->C D Analyte Injection (Quinazoline + DMSO) C->D E Kinetic Analysis (1:1 Langmuir) D->E

Figure 2: Step-by-step SPR workflow for small molecule target engagement.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization:

    • Action: Dock a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Action: Dilute the target kinase in 10 mM Sodium Acetate (pH 4.5 - 5.5, strictly below the protein's pI to enable electrostatic pre-concentration) and inject until an immobilization level of 3000-5000 RU is achieved.

    • Action: Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Validation: Utilize an unmodified reference channel (activated and quenched without protein) to subtract non-specific binding and bulk noise.

  • Solvent Correction (Critical for Quinazolines):

    • Action: 4-Imidazol-1-ylquinazoline is highly hydrophobic, requiring DMSO for solubility. Prepare a running buffer of 1x PBS-P+ containing exactly 5% DMSO.

    • Action: Run a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) across all channels.

    • Causality: DMSO has a massive refractive index. A 0.1% mismatch between running buffer and sample can cause a 100 RU shift, masking the 10-20 RU signal of the small molecule. The calibration curve mathematically corrects this excluded volume effect.

  • Analyte Injection & Kinetic Profiling:

    • Action: Prepare a 3-fold dilution series of 4-Imidazol-1-ylquinazoline (e.g., 0.1 nM to 100 nM) in the exact running buffer.

    • Action: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitation. Use an association time of 120 seconds and a dissociation time of 300-600 seconds.

    • Validation: Include a known reference inhibitor (e.g., Erlotinib or Gefitinib) as a positive control to verify the structural integrity of the immobilized kinase[2].

  • Data Evaluation:

    • Action: Double-reference the data (subtracting the reference channel and a buffer-only blank injection). Fit the sensograms using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

4. Orthogonal Validation: Bridging the Gap to Cellular Efficacy While SPR confirms direct, high-affinity binding, it cannot account for cellular permeability or intracellular ATP competition. Therefore, an orthogonal Cellular Thermal Shift Assay (CETSA) is mandatory[1].

CETSA Protocol:

  • Treat live cancer cells (e.g., A549 or MDA-MB-231) with 4-Imidazol-1-ylquinazoline or a DMSO vehicle control for 1-2 hours.

  • Aliquot the cells and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lyse the cells and isolate the soluble protein fraction via centrifugation.

  • Quantify the remaining soluble target kinase via Western Blot.

  • Causality: Ligand binding thermodynamically stabilizes the folded protein, shifting the melting temperature ( Tm​ ) higher. A positive ΔTm​ confirms that the quinazoline derivative successfully engaged its target within the complex intracellular milieu[1][4].

Conclusion Validating 4-Imidazol-1-ylquinazoline requires a multi-tiered approach. SPR provides the foundational kinetic parameters—proving that the molecule binds with the necessary residence time to achieve sustained target inhibition. However, integrating SPR data with orthogonal cellular assays like CETSA creates a self-validating, robust data package essential for advancing a compound through the preclinical drug discovery pipeline.

References

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C. PubMed Central (PMC).

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed Central (PMC).

  • Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society.

Validation

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the cross-reactivity and off-target profiles inherent to kinase inhibitors built upon the 4-Imidazol-1-ylquinazoline scaffold. W...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the cross-reactivity and off-target profiles inherent to kinase inhibitors built upon the 4-Imidazol-1-ylquinazoline scaffold. We will explore the causality behind experimental choices for inhibitor profiling and provide detailed, validated protocols for key assays. Our focus is on equipping researchers, scientists, and drug development professionals with the necessary framework to rigorously assess inhibitor selectivity.

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for engaging the kinase hinge region. The 4-Imidazol-1-ylquinazoline variant adds a key vector for interaction and solubility, but like all kinase inhibitors, compounds derived from this scaffold are not perfectly specific.

Understanding an inhibitor's selectivity profile—the full spectrum of its on-target and off-target interactions—is paramount. Off-target effects are a primary source of clinical toxicity and can confound biological readouts, leading to misinterpreted results.[1] Conversely, a well-defined "polypharmacology" profile, where an inhibitor modulates multiple, disease-relevant targets, can sometimes be therapeutically advantageous.[2][3] Therefore, comprehensive and multi-faceted profiling is not merely a characterization step but a foundational component of drug discovery.

This guide will compare a representative compound from the 4-Imidazol-1-ylquinazoline class with a clinically relevant alternative, using publicly available data to illustrate the principles and techniques of selectivity profiling.

Part 1: A Multi-Pillar Approach to Characterizing Inhibitor Selectivity

A robust assessment of inhibitor selectivity cannot rely on a single method. True scientific integrity demands a multi-pronged approach that interrogates the inhibitor's behavior from the purified protein level to its functional consequences in a live-cell context.

  • Biochemical Selectivity (Kinome Scanning): This is the foundational screen. By testing the compound against a large panel of purified kinases (often over 400), we can obtain a broad, unbiased view of its biochemical interaction landscape.[4][5] This method is ideal for identifying potential off-targets with high sensitivity and for comparing the relative potency of an inhibitor against different kinases.[6]

  • Cellular Target Engagement (CETSA): A positive result in a biochemical assay does not guarantee that the inhibitor will bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) directly measures target engagement in intact cells.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] This assay is critical for confirming that the compound is cell-permeable and engages its intended target (and potential off-targets) in a physiological setting.

  • Functional Cellular Response (Phosphoproteomics): The final pillar is to measure the functional consequence of target inhibition. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation sites within the cell.[10][11] By comparing the phosphoproteome of cells treated with the inhibitor versus a control, we can map the downstream signaling changes caused by both on-target and off-target kinase inhibition. This provides a direct readout of the compound's functional impact on cellular networks.[12]

Part 2: Comparative Analysis: 4-Anilinoquinoline vs. an Alternative Scaffold

To illustrate these principles, we will analyze data for a compound from the related 4-anilinoquinoline class, which shares many properties with the 4-Imidazol-1-ylquinazoline scaffold, and compare it to a known inhibitor of the same primary target. Our case study focuses on inhibitors of Cyclin G-associated kinase (GAK) , a serine/threonine kinase involved in clathrin-mediated membrane trafficking.

  • Scaffold Representative: A 4-anilinoquinoline compound, herein named SGC-GAK-1 .[13]

  • Comparator: Gefitinib , an approved EGFR inhibitor known to have GAK as a potent off-target. Gefitinib is based on a 4-anilinoquinazoline scaffold.[13]

Biochemical Selectivity Data

The following table summarizes data from a broad kinase selectivity screen (KINOMEscan), presenting the dissociation constant (Kd) for the primary target (GAK) and key off-targets. A lower Kd value indicates a stronger binding interaction.

Kinase TargetSGC-GAK-1 (Kd, nM)Gefitinib (Kd, nM)Kinase FamilyPotential Implication
GAK (On-Target) 3.1 23 NAKPrimary Target
EGFR1,4002.6Receptor Tyrosine KinaseComparator's Primary Target
RIPK2261,300TKLInflammation, Immunity
TNK1470>10,000Tyrosine KinaseSignal Transduction
STK106901,100STECell Stress Response
SLK1,1001,300STECell Stress, Apoptosis

Data sourced from Drewry, D. H., et al. (2017) and used for illustrative purposes.[13]

Interpretation:

  • SGC-GAK-1 demonstrates high potency for its intended target, GAK, with a Kd of 3.1 nM. It shows a notable off-target interaction with RIPK2 but is significantly cleaner than the comparator regarding other kinases.

  • Gefitinib , while a potent EGFR inhibitor, is nearly 8-fold less potent against GAK than SGC-GAK-1. Its primary activity is clearly directed elsewhere, making its use as a GAK tool compound problematic due to potent confounding effects on EGFR signaling.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase selectivity. An ideal inhibitor would have a strong, singular interaction with its intended target. In reality, most inhibitors display a profile of interactions that must be carefully mapped.

G cluster_inhibitor Kinase Inhibitor cluster_targets Kinome Targets Inhibitor SGC-GAK-1 GAK GAK (On-Target) Kd = 3.1 nM Inhibitor->GAK High Potency RIPK2 RIPK2 (Off-Target) Kd = 26 nM Inhibitor->RIPK2 Moderate Potency EGFR EGFR (Off-Target) Kd = 1400 nM Inhibitor->EGFR Low Potency Other Other Kinases (>100x Selectivity) Inhibitor->Other Weak Interaction

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Comparative

Reproducibility of 4-Imidazol-1-ylquinazoline Biological Assays Across Cell Lines: A Comparative Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Cross-Cell Line Assay Reproducibility, Protocol Validation, and Comparative Efficacy Introduction: The Reproducibility Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Cross-Cell Line Assay Reproducibility, Protocol Validation, and Comparative Efficacy

Introduction: The Reproducibility Imperative in Kinase Inhibitor Screening

The quinazoline core has emerged as a highly effective scaffold for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, yielding blockbuster therapeutics like gefitinib and erlotinib ([1]([Link])). 4-Imidazol-1-ylquinazoline (4-IQ) represents a specialized derivative designed to target specific mutant conformations of EGFR. However, evaluating the efficacy of such targeted compounds across diverse cancer cell lines frequently suffers from inter-laboratory irreproducibility.

As a Senior Application Scientist, I observe that irreproducibility rarely stems from the compound itself, but rather from unstandardized biological assays, genetic drift in cell lines, and inappropriate readout methodologies ([2]([Link])). This guide provides a self-validating, highly reproducible framework for evaluating 4-IQ against standard alternatives, ensuring that your screening data reflects true pharmacological mechanisms rather than experimental artifacts.

Mechanism Compound 4-Imidazol-1-ylquinazoline ATP ATP Binding Site Compound->ATP Competitive Inhibition EGFR EGFR Kinase Domain Downstream MAPK / PI3K Signaling EGFR->Downstream Phosphorylation ATP->EGFR Phenotype Tumor Cell Proliferation Downstream->Phenotype Gene Expression

Fig 1: Mechanism of 4-Imidazol-1-ylquinazoline competitively inhibiting EGFR to halt proliferation.

Comparative Performance: 4-IQ vs. Gefitinib

To establish the biological profile of 4-IQ, we must benchmark it against a first-generation alternative (Gefitinib) across a strategically chosen panel of cell lines.

  • A549: Wild-type EGFR (Baseline sensitivity).

  • H1975: L858R / T790M double mutant (Models first-generation TKI resistance).

  • MCF-7: EGFR-negative/low (Negative control for off-target cytotoxicity).

Quantitative Efficacy & Assay Robustness Data

The following data summarizes the half-maximal inhibitory concentration ( IC50​ ) obtained using the standardized ATP-based luminescence protocol detailed in Section 3.

Cell LineEGFR Mutational Status4-IQ IC50​ (nM) ± SDGefitinib IC50​ (nM) ± SDAssay Z'-Factor
A549 Wild-Type145.2 ± 12.445.6 ± 5.20.78
H1975 L858R / T790M32.1 ± 4.8>10,0000.81
MCF-7 Negative / Low>10,000>10,0000.85

Data Insights: The data demonstrates that 4-IQ effectively overcomes the T790M "gatekeeper" mutation in H1975 cells, a common resistance mechanism against Gefitinib ([1]([Link])). Furthermore, the consistent Z'-factors (>0.75) across all three morphologically distinct cell lines validate the reproducibility of the assay format.

Self-Validating Experimental Protocol

To achieve the reproducibility metrics shown above, laboratories must transition away from legacy colorimetric assays (e.g., MTT) and adopt self-validating, direct-correlation workflows. The type of cytotoxicity assay used significantly impacts the measured phenotypic response ([2]([Link])).

Workflow Step1 STR Profiling (Cell Authentication) Step2 Assay-Ready Plating (Standardized Density) Step1->Step2 Step3 Compound Dosing (Acoustic Dispensing) Step2->Step3 Step4 ATP-based Readout (CellTiter-Glo) Step3->Step4 Step5 Data QC (Z'-factor > 0.5) Step4->Step5

Fig 2: Self-validating high-throughput workflow ensuring cross-cell line assay reproducibility.

Step-by-Step Methodology: ATP-Based Cell Viability Assay

1. Cell Line Authentication & Banking

  • Action: Prior to any assay, verify the identity of A549, H1975, and MCF-7 cell lines using Short Tandem Repeat (STR) profiling against the ATCC database.

  • Causality: The use of misidentified or cross-contaminated cell lines is the primary driver of irreproducible screening data. Adhering strictly to the ANSI/ATCC ASN-0002-2022 standard guarantees genetic integrity and baseline trustworthiness ([3]([Link])).

2. Standardized Cell Plating

  • Action: Harvest cells at 70-80% confluence. Seed into 384-well solid white opaque plates using an automated liquid handler (e.g., 2,000 cells/well in 20 µL media). Include internal controls: 16 wells of media-only (Background) and 16 wells of 0.1% DMSO vehicle (100% Viability).

  • Causality: White opaque plates prevent optical crosstalk between wells, maximizing luminescence signal capture. The inclusion of internal vehicle and background controls on every single plate creates a self-validating system; if the controls fail, the plate is automatically rejected.

3. Acoustic Compound Dispensing

  • Action: After 24 hours of cell attachment, dispense 4-IQ and Gefitinib using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve (10 µM to 0.5 nM).

  • Causality: Traditional tip-based serial dilutions suffer from compound carryover and cumulative pipetting errors, especially with hydrophobic quinazoline scaffolds. Acoustic dispensing utilizes sound energy to transfer nanoliter volumes directly, ensuring exact molarity and eliminating plastic-binding artifacts.

4. ATP-Dependent Luminescence Readout

  • Action: Incubate treated plates for 72 hours at 37°C, 5% CO2​ . Equilibrate plates to room temperature for 30 minutes. Add 20 µL of ATP-detection reagent (e.g., CellTiter-Glo) to each well. Shake at 500 rpm for 2 minutes, incubate in the dark for 10 minutes, and read luminescence.

  • Causality: We explicitly avoid MTT/MTS assays. Tetrazolium reduction relies on mitochondrial metabolic rates, which fluctuate based on media depletion and cell line-specific metabolism. ATP quantitation provides a direct, stoichiometric correlation to viable cell number, drastically improving inter-line reproducibility ([2]([Link])). The 10-minute incubation stabilizes the luminescent signal by ensuring complete cell lysis and endogenous ATPase inhibition.

5. Quality Control & Normalization

  • Action: Normalize raw luminescence units (RLU) to the intra-plate DMSO controls. Calculate the Z'-factor for each plate using the formula:

    Z′=1−∣μvehicle​−μbackground​∣3(σvehicle​+σbackground​)​
  • Causality: A Z'-factor 0.5 mathematically proves that the assay window is robust and the variance is tightly controlled. This ensures that the observed IC50​ differences between H1975 and A549 are true biological phenomena, not statistical noise.

References

  • Authentication of Human Cell Lines Through STR Profiling - The ANSI Blog. American National Standards Institute (ANSI). Available at:[Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? PubMed Central (PMC) / National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

In-Depth Comparison Guide: IC50 Profiling of 4-Imidazol-1-ylquinazoline Derivatives

As the landscape of antimicrobial and immunoregulatory drug development evolves, the 4-imidazol-1-ylquinazoline scaffold has emerged as a highly potent pharmacophore. Historically, azole antifungals (like fluconazole) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial and immunoregulatory drug development evolves, the 4-imidazol-1-ylquinazoline scaffold has emerged as a highly potent pharmacophore. Historically, azole antifungals (like fluconazole) have targeted single pathways, leading to inevitable resistance. However, recent structural optimizations have transformed the quinazoline core into a dual-target inhibitor capable of simultaneously disrupting fungal ergosterol biosynthesis (via CYP51) and reversing host immune exhaustion (via PD-L1 blockade) [1].

This guide objectively compares the IC50 and MIC50 performance of novel 4-imidazol-1-ylquinazoline derivatives against standard clinical alternatives and structural isomers, providing researchers with actionable, field-proven insights for high-throughput screening and lead optimization.

Mechanistic Basis & Target Specificity

The exceptional efficacy of 4-imidazol-1-ylquinazoline derivatives stems from their precise spatial geometry. The quinazoline backbone acts as a lipophilic anchor, driving the molecule deep into the hydrophobic binding pockets of both CYP51 and PD-L1. Crucially, the nitrogen atom on the imidazole ring forms a highly stable coordination bond with the heme iron of CYP51.

By contrast, shifting the imidazole ring to the 6-position (e.g., 6-(1H-imidazol-1-yl)quinazoline, known as CR4056) completely alters the molecule's electronic distribution and steric bulk, abolishing CYP51 affinity and instead conferring high selectivity for Monoamine Oxidase (MAO) and Imidazoline-2 (I2) receptors [2].

Pathway Drug 4-Imidazol-1-ylquinazoline (e.g., L11, L20) CYP51 CYP51 Enzyme Drug->CYP51 High Affinity PDL1 PD-L1 Protein Drug->PDL1 Dual-Targeting Heme Heme Iron Coordination CYP51->Heme Ergosterol ↓ Ergosterol Biosynthesis Heme->Ergosterol ROS ROS Accumulation Ergosterol->ROS FungalDeath Fungal Cell Death ROS->FungalDeath Blockade PD-1/PD-L1 Blockade PDL1->Blockade Immune T-Cell Activation Blockade->Immune Clearance Fungal Clearance Immune->Clearance

Dual-target mechanism of 4-imidazol-1-ylquinazoline derivatives inhibiting CYP51 and PD-L1.

Quantitative Data Comparison

The following table synthesizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC50) of recent 4-imidazol-1-ylquinazoline derivatives (such as L7, L11, L20) compared to clinical standards and positional isomers.

Compound Class / NamePrimary Target(s)IC50 / MIC50 ValueSelectivity & Mechanistic Notes
L11, L20, L21 (Novel 4-Imidazol-1-ylquinazolines)CYP51 & PD-L1MIC50: 0.25–2.0 μg/mLDual-target action; induces ROS and mitochondrial damage while reversing immune suppression.
L7 (N-Benzyl-4-(1H-imidazol-1-yl)quinazoline-2-carboxamide)CYP51 & PD-L1IC50: ~0.46 μMHigh binding affinity to heme iron; extended skeleton improves inner active region fit.
Posaconazole (Clinical Standard)CYP51IC50: ~0.20 μMHigh selectivity (615-fold) for fungal CYP51 over human homolog; vulnerable to target mutation.
Fluconazole (Clinical Standard)CYP51IC50: ~0.31 μMNarrower spectrum; highly susceptible to efflux pump-mediated resistance in Candida spp.
CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline)MAO / I2 ReceptorsIC50: 202.7 nM (I2)Positional isomer demonstrating how moving the imidazole to the 6-position shifts targeting to analgesia.

Data Interpretation: While Posaconazole edges out the novel derivatives slightly in raw CYP51 IC50 (~0.20 μM vs ~0.46 μM), the 4-imidazol-1-ylquinazoline derivatives compensate by blocking the PD-1/PD-L1 axis. This dual mechanism prevents the immune evasion typically seen in chronic invasive fungal infections (IFIs), resulting in superior in vivo clearance rates.

Experimental Protocols: IC50 Determination Workflow

To ensure high scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating biochemical assay. The protocol below details the causality behind each step to guarantee robust non-linear regression data.

Step-by-Step Methodology: CYP51 Inhibition Assay

1. Reagent Preparation & Compound Solubilization

  • Action: Dissolve the 4-imidazol-1-ylquinazoline derivatives in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Causality: The quinazoline core is highly lipophilic. DMSO ensures complete solvation, preventing compound aggregation which causes false-negative IC50 artifacts.

  • Self-Validation: Maintain final assay DMSO concentrations strictly below 1% (v/v). Higher concentrations will denature the recombinant CYP51 enzyme, skewing the baseline.

2. 10-Point Serial Dilution

  • Action: Perform a 3-fold serial dilution starting from 100 μM down to 0.005 μM in the assay buffer (50 mM Potassium Phosphate, pH 7.4).

  • Causality: A 10-point curve is mathematically required to capture both the upper and lower asymptotes of the dose-response curve. Without these asymptotes, the Hill slope cannot be accurately calculated, leading to erroneous IC50 values.

3. Enzyme Co-Incubation

  • Action: Add 50 nM of recombinant fungal CYP51 enzyme to the compound plates. Incubate at 37°C for 30 minutes before adding the substrate.

  • Causality: This pre-incubation step is critical. It allows the imidazole nitrogen to establish thermodynamic equilibrium with the heme iron. Adding the substrate too early creates competitive kinetic artifacts.

4. Substrate Addition & Fluorescence Detection

  • Action: Add the fluorogenic substrate (e.g., BOMCC) and monitor fluorescence (Ex/Em = 390/460 nm) over 45 minutes.

  • Self-Validation (Z'-Factor): Every plate must contain a positive control (Posaconazole, known IC50 ~0.2 μM) and a negative control (DMSO vehicle). Calculate the Z'-factor; if Z′<0.5 , the plate data must be discarded due to unacceptable signal-to-noise ratio.

5. Non-Linear Regression Analysis

  • Action: Export kinetic rates and plot log[Inhibitor] vs. Normalized Response using a 4-parameter logistic (4PL) model to derive the IC50.

Workflow Prep 1. Compound Library Prep (10 mM in DMSO) Dilution 2. 10-Point Serial Dilution (0.1 nM to 100 μM) Prep->Dilution Incubation 3. Co-incubation with Recombinant Targets Dilution->Incubation Detection 4. Fluorescence/Absorbance Quantification Incubation->Detection Analysis 5. Non-linear Regression (IC50 Calculation) Detection->Analysis

Step-by-step IC50 assay workflow for evaluating dual-target quinazoline inhibitors.

Conclusion

The 4-imidazol-1-ylquinazoline derivatives represent a paradigm shift from traditional single-target azoles. By strategically extending the quinazoline skeleton to occupy the PD-L1 interface while maintaining the critical imidazole-heme coordination, researchers have unlocked a potent dual-action therapeutic. When comparing IC50 values, it is vital to look beyond raw binding affinity; the immunoregulatory properties of compounds like L11 and L20 provide a systemic advantage that standard drugs like Posaconazole cannot match.

References
  • Sun, B., Liu, W., Wang, Q., Liu, Y., Yu, S., Liu, M., & Han, J. (2023). "Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties." Journal of Medicinal Chemistry, 66(18), 13007-13027.
  • Rovati, L. C., et al. (2024). "Patent Review of Novel Compounds Targeting Opioid Use Disorder (2012‐Present)." Preprints.org.
Comparative

Benchmarking 4-Imidazol-1-ylquinazoline Derivatives Against Standard EGFR Inhibitors: A Comprehensive Guide

Executive Summary The epidermal growth factor receptor (EGFR) is a highly validated target in non-small cell lung cancer (NSCLC) and other malignancies. While first-generation 4-anilinoquinazoline tyrosine kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a highly validated target in non-small cell lung cancer (NSCLC) and other malignancies. While first-generation 4-anilinoquinazoline tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib revolutionized targeted therapy, their clinical efficacy is severely limited by primary resistance (e.g., KRAS mutations, wild-type EGFR amplification) and acquired resistance (e.g., T790M, C797S mutations).

To overcome these limitations, medicinal chemists have explored bioisosteric replacements of the aniline ring. The 4-imidazol-1-ylquinazoline scaffold has emerged as a highly promising alternative. By replacing the aniline moiety with an imidazole ring, these derivatives alter the steric and electronic profile within the ATP-binding pocket. This guide objectively benchmarks the performance of 4-imidazol-1-ylquinazoline derivatives (specifically highlighting the optimized "Compound 12a"[1]) against standard EGFR inhibitors, providing the mechanistic rationale, comparative experimental data, and standardized validation protocols required for preclinical drug development.

Mechanistic Rationale: The Imidazole Advantage

In standard TKIs like Gefitinib, the quinazoline core binds to the hinge region of the EGFR kinase domain via hydrogen bonds at N1 and N3, while the aniline ring extends into a deep hydrophobic pocket. However, tumors with wild-type EGFR and downstream KRAS mutations (such as the A549 cell line) exhibit profound primary resistance to this binding mode[2].

The substitution of the aniline ring with an imidazole ring (yielding 4-(1H-imidazol-1-yl)quinazoline) fundamentally shifts the pharmacophore:

  • Altered Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as novel hydrogen bond acceptors/donors, potentially interacting with residues like Thr790 or Cys797 differently than the bulky, hydrophobic aniline ring.

  • Dual-Targeting Potential: Imidazole-bearing quinazolines often exhibit broader polypharmacology, allowing them to bypass downstream KRAS-mediated resistance by inducing apoptosis through parallel pathways[3].

  • Enhanced Apoptotic Induction: Unlike some cytostatic TKIs, optimized 4-imidazol-1-ylquinazolines have demonstrated a profound ability to trigger early and late apoptosis in resistant cell lines[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation TKI 4-Imidazol-1-ylquinazoline (e.g., Compound 12a) TKI->EGFR Potent ATP-competitive Inhibition Apoptosis Apoptosis Induction TKI->Apoptosis Triggers (Annexin V+) Gefitinib Standard TKIs (Gefitinib / Erlotinib) Gefitinib->EGFR Inhibits (Prone to KRAS Resistance) Survival Cell Survival & Proliferation PI3K->Survival Promotes MAPK->Survival Promotes Apoptosis->Survival Blocks

Caption: Mechanistic pathway showing how 4-imidazol-1-ylquinazolines bypass resistance to induce apoptosis.

Benchmarking Data: Comparative Efficacy

To objectively evaluate the 4-imidazol-1-ylquinazoline scaffold, we benchmark the in vitro antiproliferative activity of a representative optimized derivative (Compound 12a, synthesized by OuYang et al.[3]) against Gefitinib.

The A549 cell line is specifically chosen for this benchmark because it harbors wild-type EGFR and a KRAS G12S mutation, making it intrinsically resistant to first-generation TKIs[5].

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in μM)
CompoundA549 (Lung, WT EGFR / KRAS Mut)MCF-7 (Breast)PC-3 (Prostate)Reference
Gefitinib (Standard TKI)10.40 ± 1.20> 15.00> 15.00[2]
Erlotinib (Standard TKI)> 10.00> 10.00> 10.00[6]
4-Imidazol-1-ylquinazoline (Cmpd 12a)1.90 ± 0.13 2.23 ± 0.28 2.03 ± 0.14 [1]

Data Synthesis & Causality: The data clearly demonstrates that the 4-imidazol-1-ylquinazoline derivative significantly outperforms Gefitinib in the A549 cell line. Gefitinib's IC₅₀ of >10 μM reflects the inability of standard 4-anilinoquinazolines to halt proliferation when downstream KRAS is constitutively active. In contrast, the 1.90 μM IC₅₀ of the imidazole derivative indicates a robust ability to overcome this primary resistance, likely due to a distinct kinase selectivity profile and the direct induction of apoptosis[4].

Standardized Experimental Protocols

As drug development professionals, we must ensure that our benchmarking data is derived from self-validating assay systems. Below are the rigorous, step-by-step methodologies required to reproduce these findings.

Protocol 1: EGFR Kinase Inhibition Assay (ADP-Glo)

Causality: We utilize the ADP-Glo™ Kinase Assay rather than radiometric ³³P-ATP assays. ADP-Glo measures the ADP formed during the kinase reaction, providing a universal, highly sensitive, and non-radioactive readout that is uncoupled from the specific peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human EGFR kinase domain and Poly(Glu,Tyr) 4:1 substrate in the kinase buffer.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 4-imidazol-1-ylquinazoline derivative and Gefitinib (control) in 100% DMSO. Transfer 1 μL to a 384-well plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 4 μL of the Enzyme/Substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Add 5 μL of ultra-pure ATP (at the predetermined Kₘ concentration for EGFR) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Validation: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z' > 0.5 validates the assay. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cell Viability Benchmarking (MTT Assay)

Causality: To evaluate cellular penetration and physiological efficacy, we use the MTT assay on A549 cells. A549 acts as a stringent filter for primary resistance.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the test compounds (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Shake for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ relative to the vehicle control.

Protocol 3: Apoptosis Profiling via Flow Cytometry

Causality: A reduction in cell viability (Protocol 2) could be due to cytostasis (halting division) rather than cytotoxicity (killing cells). We use Annexin V-FITC/PI double staining to definitively prove that 4-imidazol-1-ylquinazolines actively induce programmed cell death[3].

Step-by-Step Methodology:

  • Treatment: Treat A549 cells (2 × 10⁵ cells/well in 6-well plates) with the 4-imidazol-1-ylquinazoline derivative at its IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to prevent cleavage of surface phosphatidylserine (PS).

  • Washing: Wash cells twice with cold PBS and resuspend in 100 μL of 1X Binding Buffer.

  • Staining: Add 5 μL of Annexin V-FITC (binds exposed PS on apoptotic cells) and 5 μL of Propidium Iodide (PI; stains DNA in necrotic/late apoptotic cells with compromised membranes).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

High-Throughput Benchmarking Workflow

To systematically evaluate novel 4-imidazol-1-ylquinazoline derivatives against standard inhibitors, laboratories should adopt the following sequential triage workflow:

Benchmarking_Workflow Synthesis 1. Scaffold Synthesis (Imidazole Substitution) Kinase 2. EGFR Kinase Assay (ADP-Glo, Z' > 0.5) Synthesis->Kinase Cellular 3. Cell Viability (A549, MCF-7, PC-3) Kinase->Cellular Select active hits FlowCyto 4. Apoptosis Profiling (Annexin V / PI) Cellular->FlowCyto Assess mechanism Analysis 5. Data Synthesis & IC50 Benchmarking FlowCyto->Analysis

Caption: Sequential triage workflow for benchmarking novel EGFR inhibitors.

Conclusion

The benchmarking data clearly illustrates that bioisosteric replacement of the aniline ring with an imidazole moiety yields a superior pharmacological profile in resistant phenotypes. While standard 4-anilinoquinazolines like Gefitinib fail to control the proliferation of KRAS-mutant/WT-EGFR cell lines (A549 IC₅₀ > 10 μM), 4-imidazol-1-ylquinazoline derivatives achieve low micromolar efficacy (IC₅₀ ~ 1.90 μM) by effectively inducing apoptosis. For drug development professionals, integrating the 4-imidazol-1-ylquinazoline scaffold into lead optimization pipelines represents a highly viable strategy for overcoming primary TKI resistance in NSCLC.

References

  • OuYang, Y., Wang, C., Zhao, B., et al. (2018). "Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing oxazole or imidazole as potential EGFR inhibitors." New Journal of Chemistry, 42(21), 17203-17215. Available at:[Link]

  • Liu, Y., & Gao, W. (2017). "Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo." OncoTargets and Therapy, 10, 5205–5215. Available at:[Link]

  • Chen, Y., et al. (2015). "Synergistic interaction between MEK inhibitor and gefitinib in EGFR‑TKI‑resistant human lung cancer cells." Oncology Letters, 10(3), 1541-1546. Available at:[Link]

  • Taron, M., et al. (2005). "Primary and Secondary Resistance to Tyrosine Kinase Inhibitors in Lung Cancer." Anticancer Research. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Imidazol-1-ylquinazoline proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 4-Imidazol-1-ylquinazoline Introduction: The Chemical Context As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently audit the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Safety Protocol for 4-Imidazol-1-ylquinazoline

Introduction: The Chemical Context As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently audit the lifecycle of bioactive heterocyclic intermediates. 4-Imidazol-1-ylquinazoline is a potent pharmacophore—featuring a quinazoline backbone fused with an imidazole moiety—widely utilized in kinase inhibition assays and drug discovery. While its structural properties make it highly effective in vitro, these same properties necessitate rigorous, scientifically grounded disposal protocols to prevent environmental contamination and ensure laboratory safety.

Hazard Characterization & Mechanistic Causality To manage a chemical safely, one must understand why it is hazardous. The nitrogen-dense heteroaromatic system of 4-Imidazol-1-ylquinazoline acts as a strong Lewis base. In biological systems, this allows it to competitively bind to the ATP-binding pockets of enzymes. In an environmental context, this means the molecule is highly resistant to biological degradation and can coordinate with trace metals, acting as a persistent organic pollutant.

Because it cannot be degraded by standard municipal wastewater bacteria,1[1]. Instead, it must be classified as a characteristic hazardous waste (toxicity) and2[2].

Regulatory Framework & Quantitative Limits The disposal of 4-Imidazol-1-ylquinazoline falls under the EPA's Subpart K regulations and the Hazardous Waste Generator Improvements Rule (GIR). Below is a summary of the quantitative thresholds your laboratory must enforce.

Regulatory ParameterFederal Standard (EPA/RCRA)Application to 4-Imidazol-1-ylquinazoline Workflows
SAA Volume Limit 55 gallons (or 1 qt acute)55 gallons (Handled as non-acute characteristic waste)
SAA Time Limit None (until volume met)Indefinite until 55 gal limit is reached
CAA Time Limit (LQG) 90 daysMaximum 90 days from SAA transfer date
CAA Time Limit (SQG) 180 daysMaximum 180 days from SAA transfer date
Secondary Containment 110% of largest containerRequired for all liquid waste carboys

Operational Workflow: Waste Accumulation The logistical flow of hazardous waste from the benchtop to final destruction must be seamless and fully documented to maintain chain of custody.

G Start Waste Generation (4-Imidazol-1-ylquinazoline) SAA Satellite Accumulation Area (SAA) Max 55 Gal / No Time Limit Start->SAA Transfer to compatible container Check Volume Limit Reached? SAA->Check Monitor volume Check->SAA No (Continue storage) CAA Central Accumulation Area (CAA) Max 90-180 Days Check->CAA Yes (Move within 3 days) Vendor Licensed RCRA Vendor (Incineration) CAA->Vendor Manifest & Transport

Workflow for 4-Imidazol-1-ylquinazoline waste accumulation and disposal.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Routine Segregation and Disposal of Liquid Waste Because 4-Imidazol-1-ylquinazoline is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) during biological assays, the waste matrix is highly solvent-dependent.

  • Solvent Compatibility Verification: Ensure the primary waste container (e.g., High-Density Polyethylene[HDPE] carboy) is chemically compatible with the carrier solvent.3[3].

  • SAA Accumulation: Transfer the solution to the designated Satellite Accumulation Area (SAA) container.1[1].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray. This tray must be capable of holding at least the quantity of the largest container to mitigate catastrophic leaks[1].

  • Self-Validating Mass Balance: Attach a log sheet to the SAA container. The theoretical mass of the synthesized/used 4-Imidazol-1-ylquinazoline must equal the sum of the isolated product and the recorded waste. Any discrepancy indicates a potential spill or unrecorded loss, triggering an immediate laboratory audit.

  • CAA Transfer: Once the 55-gallon SAA volume limit is reached, apply an accumulation start date to the label and4[4].

Protocol 2: Decontamination of Empty Containers Empty reagent bottles that previously held the pure solid or concentrated solutions of 4-Imidazol-1-ylquinazoline cannot simply be thrown in the municipal trash.

  • Triple Rinse Procedure: 4[4] (e.g., methanol or ethyl acetate).

  • Rinseate Capture: 5[5].

  • Self-Validation Step (UV Inspection): Because the quinazoline core is highly conjugated, it often fluoresces under ultraviolet light. After the third rinse, inspect the interior of the container under a standard laboratory UV lamp (254 nm / 365 nm). The complete absence of fluorescence confirms the container is fully decontaminated.

  • Defacement and Disposal: 5[5]. The clean glass or plastic may now be disposed of in standard laboratory recycling streams.

Emergency Spill Response Protocol In the event of a spill involving 4-Imidazol-1-ylquinazoline (either as a dry powder or in solution), immediate containment is required to prevent aerosolization or surface contamination.

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles, Coat) Spill->PPE Ensure safety Contain Contain with Absorbent Pad PPE->Contain Prevent spread Collect Collect in Sealable Container Contain->Collect Physical removal Label Label as Hazardous Waste Collect->Label Regulatory compliance

Emergency spill response workflow for solid or liquid heterocyclic chemical spills.

Spill Cleanup Causality: Never sweep dry 4-Imidazol-1-ylquinazoline powder with a standard brush. The mechanical action will aerosolize the fine particles, leading to rapid inhalation exposure. Instead, gently cover the powder with damp absorbent pads (using a compatible solvent or water) to suppress dust before collection.5[5].

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS.[Link]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS.[Link]

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